3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
Description
Properties
IUPAC Name |
3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-4-8-9-3-1-2-6(5)9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSBGAOXZIHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252219 | |
| Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174790-35-3 | |
| Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174790-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole (CAS: 174790-35-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole, with the Chemical Abstracts Service (CAS) number 174790-35-3, is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure, incorporating both pyrrole and pyrazole moieties, makes it a valuable scaffold for the synthesis of complex molecular architectures. Notably, this compound has emerged as a key intermediate in the development of potent kinase inhibitors, particularly targeting the Rearranged during Transfection (RET) kinase, a crucial protein in various cancer signaling pathways. This technical guide provides a comprehensive overview of the synthesis, known applications, and potential biological significance of this compound, serving as a vital resource for researchers in the field of drug discovery and development.
Chemical and Physical Properties
While detailed experimental data for this compound is not extensively available in public literature, its basic properties can be summarized. For more specific data, obtaining a Certificate of Analysis from a commercial supplier is recommended.[1][2]
| Property | Value | Source |
| CAS Number | 174790-35-3 | [1] |
| Molecular Formula | C₆H₇BrN₂ | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1CC2=C(N1)N=C(C=C2)Br | |
| Physical Appearance | Not specified in literature; likely a solid at room temperature. | |
| Solubility | Not specified in literature; likely soluble in organic solvents like DMF and EtOAc. | |
| Melting Point | Not specified in literature. | |
| Boiling Point | Not specified in literature. |
Synthesis
A detailed, multi-step synthesis of this compound has been reported, starting from pyrazole. The overall synthetic workflow involves protection of the pyrazole nitrogen, alkylation, deprotection, intramolecular cyclization, and finally, regioselective bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of the target compound as a key intermediate.
Step 1: Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
The precursor, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, is synthesized through a multi-step process involving protection, alkylation, and cyclization of pyrazole.
Step 2: Bromination
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent) in dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 equivalents) is added in portions at room temperature. The resulting solution is stirred overnight. After the reaction is complete, the solvent is removed under vacuum. The residue is then diluted with ethyl acetate (EtOAc) and washed with brine. The organic layer is dried and concentrated to yield this compound. Further purification may be achieved by column chromatography.
Role in Kinase Inhibitor Synthesis
This compound is a valuable intermediate for the synthesis of substituted pyrrolo[1,2-b]pyrazoles, which have shown promise as kinase inhibitors. A notable application is in the development of RET kinase inhibitors. The bromo-substituent at the 3-position serves as a versatile handle for introducing various functionalities via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Caption: General workflow for the synthesis of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the utilization of this compound in a Suzuki-Miyaura coupling reaction to generate a boronic ester intermediate, which can then be coupled with a variety of aryl or heteroaryl halides.
To a sealed tube are added this compound (1.0 equivalent), bis(pinacolato)diboron (1.05 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and potassium acetate (KOAc) (3.0 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous 1,4-dioxane is then added, and the mixture is heated at a specified temperature (e.g., 80-100 °C) for several hours until the reaction is complete as monitored by TLC or LC-MS. The resulting mixture containing the boronic ester intermediate can then be used in a subsequent Suzuki coupling with an appropriate aryl or heteroaryl halide in the presence of a suitable palladium catalyst and base.
Biological Activity and Mechanism of Action
Currently, there is no publicly available data on the direct biological activity or mechanism of action of this compound itself. Its primary significance lies in its role as a synthetic intermediate.
The final products derived from this compound, particularly the substituted pyrrolo[1,2-b]pyrazoles, have been investigated as potent inhibitors of RET kinase. The RET signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Aberrant activation of this pathway through mutations or fusions is a known driver in various cancers, including thyroid and non-small cell lung cancers.
Caption: Simplified RET kinase signaling pathway and the point of inhibition.
The inhibitors synthesized using this compound are designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth and proliferation.
Conclusion
This compound is a strategically important heterocyclic compound with demonstrated utility in the synthesis of advanced drug candidates. While direct biological data on the compound is scarce, its role as a key building block for potent RET kinase inhibitors underscores its value to the drug discovery community. The synthetic protocols outlined in this guide, along with the context of its application in targeting critical cancer pathways, provide a solid foundation for researchers and scientists to leverage this compound in their ongoing and future research endeavors. Further investigation into the intrinsic biological properties of this molecule and its analogues may reveal additional therapeutic opportunities.
References
An In-Depth Technical Guide to 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is presented below. It is important to note that experimental values for several key properties have not been reported in the literature. In such cases, data for structurally related compounds are provided for comparative purposes.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 174790-35-3 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | Data not available | General protocol provided below. |
| Boiling Point | Data not available | General protocol provided below. |
| Solubility | Data not available | General protocol provided below. |
| pKa | Data not available | General information on pyrazole pKa is available. |
| logP | Data not available | A calculated logP of 1.46 is reported for the related this compound-2-carboxylic acid.[4] |
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[3] The synthesis involves the bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole using N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
N-bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
Procedure:
-
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent, 4.3 g, 40.0 mmol) in DMF (50 mL), add NBS (1.1 equivalents, 7.8 g, 44.0 mmol) in portions at room temperature.
-
Stir the resulting solution overnight.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is typically worked up by extraction and purified by column chromatography.
-
The crude product is purified by silica gel chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound as a yellow solid.
Synthetic Workflow
References
IUPAC name for 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
An In-depth Technical Guide to 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Authored by Gemini
December 24 2025
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, synthesis protocols, and its role as a key intermediate for more complex molecules. While direct biological activity data for this specific compound is limited in public literature, this guide contextualizes its importance by exploring the vast pharmacological potential of the broader pyrazole and fused pyrazole chemical classes, which are known to exhibit anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Experimental procedures are detailed, quantitative data is presented in tabular format, and key synthetic pathways are visualized using diagrams. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and IUPAC Nomenclature
The compound of interest is chemically identified as This compound .[4] This nomenclature accurately describes its bicyclic structure, which consists of a pyrazole ring fused with a pyrrolidine ring. The pyrrolo[1,2-b]pyrazole scaffold is a significant structural motif in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[5][6]
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are foundational components in numerous pharmaceuticals.[2][7] Their derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal effects.[1][2][5] Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib and the Aurora kinase inhibitor Danusertib.[2][5] This broad utility makes intermediates like this compound valuable building blocks for the synthesis of novel therapeutic agents.[8]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for laboratory handling, reaction planning, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| Alternate Name | 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole | [9][10] |
| CAS Number | 174790-35-3 | [4] |
| Molecular Formula | C₆H₇BrN₂ | [4] |
| Molecular Weight | 187.04 g/mol | [4][11] |
| Purity (Typical) | ≥95% | [9][12] |
| Storage Temp. | 2-8 °C | [12] |
Synthesis and Experimental Protocols
The primary documented role of this compound is as a synthetic intermediate.[5] A detailed method for its preparation involves the electrophilic aromatic substitution of its non-brominated precursor, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[5]
Experimental Protocol: Synthesis of this compound (6)
This protocol is adapted from a published synthetic route for producing (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine, where the title compound is a key intermediate.[5] The starting material for this specific step is 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5).
Materials and Reagents:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5) (1.0 equivalent, 4.3 g, 40.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 equivalents, 7.8 g, 44.0 mmol)
-
Dimethylformamide (DMF) (50 mL)
Procedure:
-
A solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5) is prepared in DMF (50 mL).
-
To this stirred solution, N-Bromosuccinimide (NBS) is added in portions at room temperature.[5]
-
The resulting solution is stirred overnight to allow the reaction to proceed to completion.[5]
-
Upon completion, the reaction mixture is processed to isolate the crude product.
-
Purification is achieved via silica gel chromatography to yield the final product, this compound (6).
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Characterization Data
The precursor and its subsequent derivatives in the documented synthesis were identified using HPLC-MS and 1H NMR.[5]
| Compound | Form | Yield | ESI(+)-MS (m/z) | ¹H NMR (CDCl₃, 300 MHz) δ |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (5) | Brown Oil | 87% | 108.1 [M+1] | 7.48 (d, J=1.2 Hz, 1H), 5.93 (d, J=1.2 Hz, 1H), 4.11 (t, J=7.2 Hz, 2H), 2.86 (t, J=7.2 Hz, 2H), 2.60-2.54 (m, 2H) |
| This compound-3-carbaldehyde (7) | Yellow Solid | 88% | 137.1 [M+1] | 9.80 (s, 1H), 7.52 (s, 1H), 4.19 (t, J=7.2 Hz, 2H), 2.95 (t, J=7.2 Hz, 2H), 2.70-2.63 (m, 2H) |
(Note: Characterization data for the title compound (6) was not explicitly detailed in the referenced abstract, but data for its precursor (5) and a subsequent product (7) are provided for context.)[5]
Applications in Drug Discovery
The bromine atom at the C-3 position of this compound makes it a versatile intermediate for further chemical modifications, typically through cross-coupling reactions. The literature demonstrates its utility in the synthesis of more complex amine-containing derivatives.[5]
Role as a Synthetic Intermediate
The compound is a precursor to (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine. The synthesis involves converting the bromo group into an aldehyde, then an oxime, and finally reducing it to the desired methanamine product.[5] This multi-step conversion highlights the compound's function as a scaffold for introducing new functional groups.
Caption: Conversion of the bromo-compound to a primary amine derivative.[5]
Pharmacological Context of Pyrrolopyrazole Derivatives
While specific bioactivity for the title compound is not reported, the broader class of pyrazole and fused pyrazole derivatives has been extensively studied as potent agents against various diseases.[1][2] Their structural features allow for interactions with numerous biological targets.[1]
| Target / Activity | Example Derivative Class | Reported IC₅₀ Values | Reference |
| Anticancer | Pyrazolyl hydroxamic acids (vs. A549) | - | [6] |
| Anticancer | Imidazo[1,2-b] pyrazole derivatives | < 5 µM (vs. various cell lines) | [6] |
| Anticancer (CDK2) | Pyrazolo[1,5-a]pyrimidine derivatives | 0.199 µM | [1] |
| Anticancer (EGFR/HER-2) | Pyrazole derivatives | 0.20 - 0.26 µM | [6] |
| Anti-inflammatory | 1-thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-pyrazoles | Activity comparable to indomethacin | [13] |
(This table shows data for related pyrazole compounds to illustrate the potential of the chemical class, not for this compound itself.)
Potential Signaling Pathway Interactions
Given that pyrazole derivatives are prominent as kinase inhibitors, it is plausible that compounds derived from this compound could be designed to target such pathways.[1][5] Kinase signaling pathways are crucial for cell regulation, and their dysregulation is a hallmark of diseases like cancer.
The diagram below illustrates a generalized mechanism where a pyrazole-based inhibitor could block a kinase from phosphorylating its substrate, thereby interrupting a downstream signaling cascade that promotes cell proliferation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chim.it [chim.it]
- 8. nbinno.com [nbinno.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. cenmed.com [cenmed.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 3-bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole;CAS No.:2057507-56-7 [chemshuttle.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[1,2-b]pyrazole Derivatives: A Technical Review of Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of pyrrolo[1,2-b]pyrazole derivatives and their close structural analogs. While research on the specific pyrrolo[1,2-b]pyrazole core is emerging, a significant body of work exists for the closely related pyrrolo[1,2-b]pyridazine scaffold. This review leverages this data to provide insights into the potential of this class of compounds, with a particular focus on their anticancer properties.
Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives
The synthesis of pyrrolo[1,2-b]pyridazine derivatives has been achieved through various methods, notably via 1,3-dipolar cycloaddition reactions. A prominent strategy involves the reaction of pyridazinium ylides with activated alkynes.
One effective synthetic route involves a three-step process starting from a pyridazine derivative. This is followed by the formation of a pyridazinium salt, and finally, a cycloaddition reaction in the presence of a base to yield the target pyrrolo[1,2-b]pyridazine.[1] For instance, phenstatin analogs incorporating the pyrrolo[1,2-b]pyridazine moiety have been synthesized using this approach, where the pyridazinium ylide is generated in situ from the corresponding pyridazinium salt and reacts with an electron-deficient alkyne.[1]
Another synthetic approach involves the in situ generation of mesoionic oxazolo-pyridazinones from 3(2H)pyridazinone acids, which then undergo a [3+2] cycloaddition reaction with acetylenic dipolarophiles like methyl or ethyl propiolate to form the pyrrolo[1,2-b]pyridazine core.[2][3]
Biological Activity: Anticancer Properties
Pyrrolo[1,2-b]pyridazine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action is believed to be, in some cases, analogous to that of tubulin polymerization inhibitors, a well-established class of cancer therapeutics.[1][4]
Several novel pyrrolo[1,2-b]pyridazine derivatives, designed as analogs of the potent tubulin inhibitor phenstatin, have been evaluated for their in vitro anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[1] The results for a selection of these compounds are summarized below, with the data presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity (GI50, µM) of Selected Pyrrolo[1,2-b]pyridazine Derivatives in the NCI-60 Cell Line Panel.[1]
| Compound | Cell Line | GI50 (µM) | Cancer Type |
| 8a | K-562 | 0.05 | Leukemia |
| SR | 0.04 | Leukemia | |
| A549/ATCC | 0.05 | Non-Small Cell Lung | |
| HOP-92 | 0.03 | Non-Small Cell Lung | |
| OVCAR-3 | 0.03 | Ovarian | |
| OVCAR-4 | 0.04 | Ovarian | |
| 786-0 | 0.04 | Renal | |
| UO-31 | 0.03 | Renal | |
| PC-3 | 0.05 | Prostate | |
| DU-145 | 0.05 | Prostate | |
| MDA-MB-231/ATCC | 0.03 | Breast | |
| HS 578T | 0.04 | Breast | |
| 8e | K-562 | 0.09 | Leukemia |
| NCI-H226 | 0.08 | Non-Small Cell Lung | |
| OVCAR-3 | 0.08 | Ovarian | |
| UO-31 | 0.08 | Renal | |
| MDA-MB-231/ATCC | 0.09 | Breast | |
| 8f | K-562 | 0.07 | Leukemia |
| NCI-H460 | 0.06 | Non-Small Cell Lung | |
| OVCAR-3 | 0.06 | Ovarian | |
| UO-31 | 0.06 | Renal | |
| MDA-MB-435 | 0.06 | Melanoma |
Further studies on other pyrrolo[1,2-b]pyridazine derivatives have also shown dose- and time-dependent cytotoxic activity against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells.[2][3]
Table 2: Cytotoxicity (IC50, µM) of Pyrrolo[1,2-b]pyridazine Derivatives Against Various Cancer Cell Lines.[2]
| Compound | LoVo (Colon) | SK-OV-3 (Ovarian) | MCF-7 (Breast) |
| 5a | < 400 | > 400 | > 400 |
| 5b | > 400 | > 400 | > 400 |
| 5c | < 400 | > 400 | > 400 |
| 5f | < 400 | > 400 | > 400 |
Note: Specific IC50 values were not fully determined for all compounds in this study, but the data indicates selective activity, particularly against colon cancer cells.
Experimental Protocols
The synthesis of the pyrrolo[1,2-b]pyridazine core of the phenstatin analogs is typically achieved through a 1,3-dipolar cycloaddition reaction.[1]
-
Formation of Pyridazinium Salt: A solution of the substituted pyridazine in acetone is treated with a phenacyl bromide derivative. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with acetone, and dried to yield the pyridazinium salt.
-
1,3-Dipolar Cycloaddition: The pyridazinium salt is suspended in dichloromethane, and an activated alkyne (e.g., ethyl propiolate) is added. Triethylamine is then added dropwise, and the reaction mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired pyrrolo[1,2-b]pyridazine derivative.
The NCI-60 screen is a two-stage process to identify and characterize compounds with potential anticancer activity.[1][5][6]
-
Initial Single-Dose Screening: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against the 60 human cancer cell lines.[1][5] The cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5] Cells are seeded in 96-well microtiter plates and incubated for 24 hours before the addition of the test compound.[5]
-
Five-Dose Response Assay: If a compound shows significant growth inhibition in the initial screen, it is then tested at five different concentrations to determine the dose-response relationship.[5]
-
Data Analysis: Following a 48-hour incubation period with the compound, the cells are fixed with trichloroacetic acid (TCA). Cell viability is determined using the sulforhodamine B (SRB) assay, which measures cellular protein content. The results are reported as the concentration that causes 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell killing (LC50).[1]
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][7]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[2] The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanisms of Action
Docking studies of anticancer pyrrolo[1,2-b]pyridazine derivatives suggest that they may act as inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[1] This mechanism is shared by several successful anticancer drugs.
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular functions, most notably the formation of the mitotic spindle during cell division.[9] The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Caption: Proposed mechanism of action for anticancer pyrrolo[1,2-b]pyrazole derivatives.
To confirm the proposed mechanism of action, a series of in vitro and cell-based assays can be performed.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
This technical guide provides an overview of the potential hazards, recommended handling procedures, and emergency responses associated with 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, based on data from analogous chemical structures. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to handle this novel compound with the highest degree of safety.
Hazard Identification and Classification
While specific toxicological data for this compound is unavailable, related bromo-pyrazole derivatives exhibit a range of health hazards. The primary concerns are acute oral toxicity, skin and eye irritation, and respiratory irritation.
Table 1: Summary of Hazard Statements for Structurally Related Compounds
| Compound Name | Hazard Statements | GHS Pictograms | Signal Word |
| 3-Bromo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaled | GHS07 | Warning |
| This compound-2-carboxylic acid | H302 - Harmful if swallowed | GHS07 | Warning |
| 4-Bromo-1H-pyrazole-3-carboxamide | H302 - Harmful if swallowedH315 - Causes skin irritationH319 - Causes serious eye irritationH332 - Harmful if inhaledH335 - May cause respiratory irritation | GHS07 | Warning |
| Methyl 5-bromo-2-pyridinecarboxylate | Causes skin irritationCauses serious eye irritationMay cause respiratory irritation | GHS07 | Warning |
Data extrapolated from vendor-supplied safety information for related compounds.[1][2][3][4]
Based on this information, it is prudent to handle this compound as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of experimental protocols should be followed to minimize exposure.
Engineering Controls
-
Ventilation: All handling of solid and dissolved forms of the compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be necessary for splash-prone procedures. |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4][5] A lab coat or chemical-resistant apron should be worn. For significant exposure risk, a complete protective suit is recommended.[4] |
| Respiratory Protection | If dust or aerosols are generated, use a full-face respirator with a particle filter (type P95 or P1).[4][5] |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling and before breaks.[4]
-
Contaminated clothing should be removed immediately and washed before reuse.[3][5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[3][4][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[4][5]
Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Evacuate: Evacuate personnel from the affected area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5]
-
Personal Protection: Wear appropriate PPE as outlined in Section 2.2.
-
Clean-up: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3][4]
Visualization of Laboratory Workflow
The following diagram illustrates a general, safe workflow for handling a potentially hazardous chemical like this compound.
Caption: A generalized workflow for the safe laboratory handling of a potentially hazardous chemical compound.
Biological Activity and Signaling Pathways
Extensive searches of the public domain and scientific literature did not yield any specific information regarding the mechanism of action, biological targets, or signaling pathways associated with this compound. The broader class of pyrazole derivatives is known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making them a subject of interest in medicinal chemistry.[8][9] However, any such properties for the specific title compound would require dedicated biological screening and investigation.
Conclusion
The handling of this compound requires a cautious and well-informed approach due to the current lack of specific safety and toxicological data. By adhering to the extrapolated safety protocols outlined in this guide, researchers can mitigate the potential risks associated with this novel compound. It is imperative that all handling activities are preceded by a thorough, compound-specific risk assessment and are conducted in a controlled laboratory environment with all necessary safety measures in place. Further research into the physicochemical and toxicological properties of this compound is essential to establish a more definitive safety profile.
References
- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. angenechemical.com [angenechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution for the Synthesis of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
This technical guide provides a comprehensive overview of the synthesis of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, a valuable heterocyclic scaffold in drug discovery and development. The document details the electrophilic aromatic substitution reaction utilized for this transformation, including a step-by-step experimental protocol, a summary of quantitative data, and an exploration of the reaction mechanism and regioselectivity. This guide is intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic bromination of the parent heterocycle, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, using N-bromosuccinimide (NBS) as the bromine source.[1] The reaction proceeds as a typical electrophilic aromatic substitution (SEAr).[1]
Caption: General reaction scheme for the bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Experimental Protocol
The following protocol for the synthesis of this compound is based on a reported procedure.[1]
Materials:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
N-bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent, 4.3 g, 40.0 mmol) in DMF (50 mL), add NBS (1.1 equivalents, 7.8 g, 44.0 mmol) in portions at room temperature.[1]
-
Stir the resulting solution overnight at room temperature.[1]
-
After the reaction is complete, concentrate the mixture under vacuum.[1]
-
Dilute the residue with EtOAc (100 mL).[1]
-
Wash the organic layer with brine (2 x 30 mL).[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.[1]
-
The crude product can be used in the next step without further purification.[1]
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of this compound and its precursor. Spectroscopic data for the target compound were not explicitly found in the searched literature; however, data for the precursor and a subsequent product are provided for context.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Analytical Data |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | C6H8N2 | 108.14 | 87 | ESI(+)-MS: m/z: 108.1 (M+1) 1H NMR (300 MHz, CDCl3) δ: 7.48 (d, J = 1.2 Hz, 1H), 5.93 (d, J = 1.2 Hz, 1H), 4.11 (t, J = 7.2 Hz, 2H), 2.86 (t, J = 7.2 Hz, 2H), 2.60-2.54 (m, 2H)[1] |
| This compound | C6H7BrN2 | 187.04 | Not explicitly reported, but the subsequent step has a yield of 88% | ESI(+)-MS: m/z: 187.0 (M+1) (for the subsequent aldehyde product)[1] |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbaldehyde | C7H8N2O | 136.15 | 88 (from the bromo-precursor) | ESI(+)-MS: m/z: 137.1 (M+1) 1H NMR (300 MHz, CDCl3) δ: 9.80 (s, 1H), 7.52 (s, 1H), 4.19 (t, J = 7.2 Hz, 2H), 2.95 (t, J = 7.2 Hz, 2H), 2.70-2.63 (m, 2H)[1] |
Mechanism and Regioselectivity
The formation of this compound proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. In this reaction, the bromine atom from NBS acts as the electrophile.
The regioselectivity of the bromination is directed to the 3-position of the pyrrolo[1,2-b]pyrazole ring system. This is consistent with the general principles of electrophilic substitution on pyrazole derivatives, where the C4 position (equivalent to C3 in this fused system) is typically the most nucleophilic and leads to the most stable intermediate.[2] The lone pair of electrons on the pyrrole-like nitrogen atom enhances the electron density of the ring, facilitating the electrophilic attack.
Caption: Proposed mechanism for the electrophilic bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
References
An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, a significant heterocyclic scaffold in medicinal chemistry. The synthesis of this bicyclic pyrazole derivative primarily involves the construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core, followed by selective bromination.
Core Synthetic Strategy: From Pyrazole to the Bicyclic Core
The most direct synthetic route to this compound commences with pyrazole as the fundamental starting material. The synthesis progresses through a multi-step sequence involving N-protection, alkylation, deprotection, and intramolecular cyclization to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole intermediate, which is subsequently brominated.
A key synthetic pathway involves the initial protection of the pyrazole nitrogen, followed by alkylation and subsequent ring closure. One documented method utilizes a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group.[1] The protected pyrazole undergoes alkylation with a suitable three-carbon synthon, such as 1-bromo-3-chloropropane.[1] Following deprotection of the SEM group, an intramolecular cyclization is induced to form the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.[1]
Tabulated Synthesis Data of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
| Step | Starting Material | Reagents | Product | Yield |
| 1 | Pyrazole | SEM-Cl, NaH, DMF | N-SEM protected pyrazole | Not specified in abstract |
| 2 | N-SEM protected pyrazole | n-BuLi, 1-bromo-3-chloropropane | 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | Not specified in abstract |
| 3 | 5-(3-chloropropyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole | TBAF | 5-(3-chloropropyl)-1H-pyrazole | 60% (over 2 steps) |
| 4 | 5-(3-chloropropyl)-1H-pyrazole | NaH, DMF | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 87% |
Experimental Protocol for the Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Step 1 & 2: Protection and Alkylation of Pyrazole Pyrazole is first protected with a suitable protecting group, such as a SEM group, to direct the subsequent C-alkylation.[1] The protected pyrazole is then treated with a strong base like n-butyllithium (n-BuLi) to facilitate lithiation, followed by alkylation at the C-5 position with 1-bromo-3-chloropropane.[1]
Step 3: Deprotection The SEM protecting group is removed from the alkylated pyrazole intermediate. This can be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF). The resulting product, 5-(3-chloropropyl)-1H-pyrazole, is obtained in a 60% yield over the two steps of alkylation and deprotection.[1]
Step 4: Intramolecular Cyclization The deprotected intermediate, 5-(3-chloropropyl)-1H-pyrazole, is subjected to intramolecular cyclization to form the bicyclic core.[1] This is typically achieved by treating the intermediate with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like dimethylformamide (DMF) at 0°C, followed by stirring overnight at room temperature under a nitrogen atmosphere.[1] The resulting 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is obtained as a brown oil with a yield of 87%.[1]
Synthetic Pathway for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Caption: Synthesis of the bicyclic core from pyrazole.
Final Bromination Step
The final step in the synthesis of the target compound is the electrophilic aromatic substitution on the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.
Tabulated Data for the Bromination Reaction
| Starting Material | Reagent | Product | Yield |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | N-Bromosuccinimide (NBS) | This compound | Not specified in abstract |
Experimental Protocol for the Bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent) in dimethylformamide (DMF), N-bromosuccinimide (NBS) (1.1 equivalents) is added in portions at room temperature.[1] The resulting solution is stirred overnight.[1] The product, this compound, is then isolated.
Synthetic Pathway for the Bromination Step
Caption: Final bromination step.
Alternative Starting Materials for the Pyrazole Core
While the above-described method utilizes pyrazole as the primary starting material, it is important for researchers to be aware of the various synthetic routes available for constructing the pyrazole ring itself. These alternative pathways offer flexibility in accessing diverse pyrazole precursors.
General methods for pyrazole synthesis include:
-
Condensation of 1,3-dicarbonyl compounds with hydrazines: This is a classical and widely used method for the synthesis of polysubstituted pyrazoles.[2][3]
-
1,3-dipolar cycloaddition: This approach involves the reaction of a nitrile imine with an alkene or alkyne.[4]
-
Reaction of α,β-unsaturated ketones with hydrazines: Chalcones and other α,β-unsaturated ketones can react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.[2][4]
General Synthetic Approaches to the Pyrazole Ring
Caption: General strategies for pyrazole synthesis.
This guide provides a foundational understanding of the key starting materials and synthetic strategies for obtaining this compound. The choice of starting material and synthetic route will depend on the specific requirements of the research, including desired substitution patterns and available resources.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pyrrolo[1,2-b]pyrazole Core: Synthesis, and Biological Significance
The pyrrolo[1,2-b]pyrazole core is a nitrogen-rich heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural resemblance to purines and other biologically relevant molecules. This guide provides an in-depth overview of the key synthetic methodologies for constructing this bicyclic system, detailed experimental protocols, and a summary of its known biological activities.
I. Synthetic Methodologies for the Pyrrolo[1,2-b]pyrazole Core
The construction of the pyrrolo[1,2-b]pyrazole framework is primarily achieved through cycloaddition reactions, which offer a versatile and efficient means of assembling the fused ring system.
1,3-Dipolar Cycloaddition of Nitrilimines
A key strategy for synthesizing the pyrrolo[1,2-b]pyrazole core involves the [3+2] cycloaddition reaction of nitrilimines with suitable dipolarophiles.[1] This approach provides a direct route to substituted pyrrolopyrazole derivatives in excellent yields.[1] The reaction proceeds by generating a nitrilimine intermediate, which then undergoes a cycloaddition with an electron-deficient alkene, such as an N-arylmaleimide.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of pyrrolo[1,2-b]pyrazole derivatives via 1,3-dipolar cycloaddition.
Quantitative Data from Synthetic Studies
The following table summarizes representative examples of pyrrolo[1,2-b]pyrazole synthesis via the cycloaddition of nitrilimines with N-arylmaleimides.
| Entry | Nitrilimine Precursor (R) | N-Aryl Maleimide (Ar) | Product | Yield (%) | Reference |
| 1 | C6H5 | C6H5 | 1,3-diphenyl-5,6-dihydropyrrolo[1,2-b]pyrazole-5,6-dione | 85 | [1] |
| 2 | p-ClC6H4 | C6H5 | 1-phenyl-3-(p-chlorophenyl)-5,6-dihydropyrrolo[1,2-b]pyrazole-5,6-dione | 90 | [1] |
| 3 | p-CH3C6H4 | C6H5 | 1-phenyl-3-(p-tolyl)-5,6-dihydropyrrolo[1,2-b]pyrazole-5,6-dione | 88 | [1] |
II. Experimental Protocols
This section provides a detailed methodology for a representative synthesis of a pyrrolo[1,2-b]pyrazole derivative.
Synthesis of 1,3-Diphenyl-5,6-dihydropyrrolo[1,2-b]pyrazole-5,6-dione (Adapted from Ead et al., 1991[1])
Materials:
-
N-phenyl-α-chloro-benzylidenehydrazine (hydrazonoyl halide)
-
N-phenylmaleimide
-
Triethylamine
-
Anhydrous benzene
Procedure:
-
A solution of N-phenyl-α-chloro-benzylidenehydrazine (10 mmol) and N-phenylmaleimide (10 mmol) in anhydrous benzene (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Triethylamine (1.1 equivalent, 11 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1 hour and then heated to reflux for 3 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield a solid residue.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3-diphenyl-5,6-dihydropyrrolo[1,2-b]pyrazole-5,6-dione.
III. Biological Activity and Signaling Pathways
Derivatives of the pyrrolo[1,2-b]pyrazole core have been investigated for their potential biological activities.
Antimicrobial Activity
Several synthesized pyrrolopyrazole derivatives have been screened for their antibacterial activity.[1] The evaluation of these compounds against various bacterial strains can reveal structure-activity relationships, guiding the design of more potent antimicrobial agents.
Due to the nascent stage of research into the specific biological roles of pyrrolo[1,2-b]pyrazoles, detailed signaling pathway diagrams are not yet available in the literature. However, the general mechanism of action for certain classes of antibacterial agents can be represented. For instance, if a compound were to inhibit bacterial cell wall synthesis, the logical relationship could be depicted as follows:
References
The Core Chemistry of Bicyclic Pyrazoles: A Technical Guide for Drug Discovery
Introduction
Bicyclic pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules. Their rigid frameworks, combined with the diverse substitution patterns achievable, make them ideal candidates for the development of potent and selective inhibitors of various enzymes, particularly kinases. This technical guide provides an in-depth exploration of the fundamental chemistry of bicyclic pyrazoles, focusing on their synthesis, reactivity, and applications in drug discovery, with a particular emphasis on pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategies for Bicyclic Pyrazole Cores
The construction of bicyclic pyrazole systems can be broadly approached through two main strategies: annulation of a new ring onto a pre-existing pyrazole core or the simultaneous formation of both rings from acyclic precursors. Key methodologies include cyclocondensation and cycloaddition reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
A prevalent method for synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1] The regioselectivity of this reaction is governed by the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound.[1]
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds [1]
-
Reaction Setup: To a solution of a 5-aminopyrazole (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the 1,3-dicarbonyl compound (1.0-1.2 eq.).
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZrCl₄) can be added.[2]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.
Another key intermediate for pyrazolo[3,4-b]pyridine synthesis is 5-bromo-1H-pyrazolo[3,4-b]pyridine, which can be further functionalized.[3]
Experimental Protocol: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine [3]
-
Reaction Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) to the solution.
-
Reaction Conditions: Heat the mixture at 60 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration under reduced pressure to yield the iodinated product, which can often be used in the next step without further purification.[3]
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines is commonly achieved through the reaction of 3-amino-pyrazoles with 1,3-dielectrophilic reagents. The regioselectivity of the cyclization is a key aspect of this synthesis, with NMR spectroscopy being a crucial tool for structural confirmation.[4]
Reactivity and Functionalization
The bicyclic pyrazole core is an aromatic system, and its reactivity is influenced by the electron-donating and -withdrawing nature of its constituent rings and substituents. Electrophilic aromatic substitution reactions, such as halogenation and nitration, typically occur at specific positions on the pyrazole or the fused ring, depending on the existing substitution pattern.[5] The nitrogen atoms in the pyrazole ring can also be alkylated.[6]
Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are invaluable tools for the functionalization of halogenated bicyclic pyrazole intermediates, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. This versatility is critical for exploring the structure-activity relationships (SAR) in drug discovery programs.
Applications in Drug Discovery: Kinase Inhibition
Bicyclic pyrazoles have emerged as potent inhibitors of a variety of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.
Janus Kinase (JAK) Inhibitors
The JAK/STAT signaling pathway is crucial for mediating signals from cytokines and growth factors, playing a central role in immunity and hematopoiesis.[7][8] Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[7] Bicyclic pyrazole derivatives have been successfully developed as potent JAK inhibitors.[7][9]
Table 1: In Vitro Inhibitory Activity of Representative 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [7][9]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | 15.6 | 8.9 | 12.3 |
| Ruxolitinib | 3.3 | 2.8 | 428 |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[][11] Its dysregulation is a common feature in many human cancers.[12][13] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective inhibitors of PI3Kδ, a specific isoform of PI3K.[14]
Activin Receptor-Like Kinase-2 (ALK2) Inhibitors
Mutations in the ALK2 gene are associated with the rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[15] Bicyclic pyrazoles have been synthesized and identified as potent inhibitors of the mutant ALK2 enzyme, offering a potential therapeutic strategy for FOP.[15]
Table 2: Biological Activity of a Bicyclic Pyrazole ALK2 Inhibitor [15]
| Compound | Mutant ALK2 (R206H) IC₅₀ (nM) |
| 8 | 5.2 |
Physicochemical Properties
The physicochemical properties of bicyclic pyrazole compounds, such as lipophilicity (LogP), molecular weight (MW), and topological polar surface area (tPSA), are critical for their drug-likeness and pharmacokinetic profiles. These properties can be modulated through synthetic modifications to optimize absorption, distribution, metabolism, and excretion (ADME).
Table 3: Predicted Physicochemical Properties of Bicyclic Pyrazoline Compounds [16]
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |
| 1 | 333.38 | 2.85 | 85.3 |
| 3 | 375.30 | 3.45 | 95.8 |
| 4 | 360.19 | 3.10 | 95.8 |
Visualizing Molecular Interactions and Workflows
Signaling Pathways
Understanding the signaling pathways targeted by bicyclic pyrazole inhibitors is crucial for rational drug design.
Caption: The JAK/STAT signaling pathway and the inhibitory action of bicyclic pyrazole compounds.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of bicyclic pyrazole compounds.
Experimental Workflow
The discovery and development of bicyclic pyrazole-based drugs follow a structured workflow from synthesis to biological evaluation.
Caption: A typical experimental workflow for the discovery of bicyclic pyrazole-based drug candidates.
Conclusion
Bicyclic pyrazoles represent a versatile and highly valuable class of heterocyclic compounds in the field of drug discovery. Their robust synthetic accessibility, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activity and physicochemical properties. As demonstrated by their successful application as potent kinase inhibitors, the bicyclic pyrazole scaffold will undoubtedly continue to be a cornerstone in the development of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of their chemistry and applications, serving as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel bicyclic pyrazoles as potent ALK2 (R206H) inhibitors for the treatment of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole using NBS
Abstract
This document provides a detailed protocol for the electrophilic bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole at the 3-position using N-bromosuccinimide (NBS). This procedure is a key step in the synthesis of various substituted pyrrolo[1,2-b]pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery. The protocol outlines the necessary reagents, equipment, step-by-step instructions for the reaction, work-up, and purification, as well as characterization data for the final product.
Introduction
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Functionalization of this core structure is crucial for the development of new therapeutic agents. Bromination serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions. N-bromosuccinimide (NBS) is a convenient and effective reagent for the regioselective bromination of electron-rich aromatic and heteroaromatic compounds.[1] This protocol details the specific conditions for the successful synthesis of 3-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the bromination reaction.
| Parameter | Value | Reference |
| Substrate | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | [2] |
| Reagent | N-Bromosuccinimide (NBS) | [2] |
| Substrate Amount | 1.0 equivalent (e.g., 4.3 g, 40.0 mmol) | [2] |
| NBS Amount | 1.1 equivalents (e.g., 7.8 g, 44.0 mmol) | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Solvent Volume | 50 mL (for 40.0 mmol scale) | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | Overnight | [2] |
| Product | This compound | [2] |
| Yield | 87% | [2] |
Experimental Protocol
Materials:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (PE)
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent, 4.3 g, 40.0 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add N-bromosuccinimide (1.1 equivalents, 7.8 g, 44.0 mmol) in portions at room temperature.[2]
-
Reaction: Allow the resulting solution to stir overnight at room temperature to ensure the reaction goes to completion.[2]
-
Work-up: After the reaction is complete, the reaction mixture can be processed. While the direct source does not specify the work-up in detail for this step, a typical procedure would involve quenching the reaction with water and extracting the product with a suitable organic solvent like ethyl acetate. The organic layers would then be combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.[2]
-
Chromatography: Elute the column with a mixture of petroleum ether and ethyl acetate (PE/EtOAc = 1/1) to isolate the pure this compound.[2]
-
Characterization: The final product is obtained as a yellow solid.[2]
Visualizations
References
Application Notes and Protocols: 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a versatile chemical intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors for targeted cancer therapy. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent functionalization through various palladium-catalyzed cross-coupling reactions.
Introduction
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is a key structural motif found in a number of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for the development of potent and selective therapeutic agents. The bromo-substituted derivative, this compound, serves as a crucial building block, enabling the introduction of diverse chemical moieties at the 3-position through modern synthetic methodologies. This functionalization is pivotal in the synthesis of targeted kinase inhibitors, such as Repotrectinib, which has shown significant efficacy against ROS1 and TRK fusion proteins in non-small cell lung cancer.[1][2]
Synthesis of this compound
The synthesis of the title intermediate can be achieved through a multi-step sequence starting from pyrazole. A key step involves the bromination of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core.[3]
-
Preparation of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:
-
A detailed multi-step synthesis starting from pyrazole is employed. This involves N-protection, alkylation to introduce the propyl chain, deprotection, and subsequent intramolecular cyclization to form the bicyclic core.[3]
-
-
Bromination:
-
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent) in dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
The resulting solution is stirred overnight at room temperature.
-
Upon completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford this compound.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of the pyrrolo[1,2-b]pyrazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties, respectively, providing a powerful tool for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In this context, it enables the coupling of this compound with various aryl or heteroaryl boronic acids or their esters.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
To a microwave vial charged with this compound (1.0 eq.), add the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq.), and a base (e.g., K₂CO₃, 3.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water).
-
Seal the vial and heat the reaction mixture in a microwave reactor (e.g., at 135°C for 40 minutes) or by conventional heating.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
| Entry | Bromo-Heterocycle | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/Water | 89 | [4] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/Water | 87 | [4] |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 84 | [5] |
| 4 | 3-Bromopyrazole | 4-Methylphenylboronic acid | P1 (XPhos-derived) | K₃PO₄ | Dioxane/Water | 86 | [6] |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as key pharmacophoric elements.
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) in a suitable solvent (e.g., THF or triethylamine).
-
Degas the mixture with an inert gas (e.g., argon).
-
Add the terminal alkyne (1.2 eq.) and an amine base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to obtain the desired 3-alkynyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
| Entry | Bromo-Heterocycle | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | 3-Aryl-5-bromo-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Dioxane | 90 | [4] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction allows for the introduction of primary or secondary amines at the 3-position of the pyrrolo[1,2-b]pyrazole core.
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq.), and a strong base (e.g., LiHMDS, 2.2 eq.).
-
Add a dry, degassed solvent (e.g., THF).
-
Stir the reaction mixture at room temperature or with heating (e.g., 50-80°C) under an inert atmosphere until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
| Entry | Bromo-Heterocycle | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | Aniline | P4/tBuBrettPhos | LiHMDS | THF | 87 | [7] |
| 2 | 3-Bromo-1H-pyrazole | Morpholine | P4/tBuBrettPhos | LiHMDS | THF | 91 | [7] |
Application in the Synthesis of Kinase Inhibitors
Derivatives of this compound are key intermediates in the synthesis of potent kinase inhibitors targeting oncogenic driver kinases such as ROS1 and TRK. These kinases, when constitutively activated through chromosomal rearrangements, can lead to uncontrolled cell proliferation and cancer.
Constitutively active ROS1 and TRK fusion proteins activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, promoting cell growth, survival, and proliferation.[8][9] Inhibitors synthesized from the this compound intermediate, such as Repotrectinib, block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.[10]
ROS1/TRK Signaling Pathways in Cancer
Caption: Simplified ROS1/TRK signaling pathways and the point of inhibition.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of oncology, where it serves as a key building block for the development of targeted kinase inhibitors. The amenability of this intermediate to a range of palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful platform to generate diverse libraries of compounds for lead optimization and the discovery of novel therapeutics. The protocols and data presented herein offer a guide for researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PlumX [plu.mx]
- 5. US9745311B2 - Substituted pyrrolo[2,3-b]pyrazines as FGFR inhibitors - Google Patents [patents.google.com]
- 6. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. This versatile reaction enables the synthesis of a diverse range of 3-aryl- or 3-heteroaryl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methodologies for structurally related heteroaryl bromides and offer a robust starting point for optimization.
Introduction
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a significant heterocyclic motif found in various biologically active molecules. The ability to functionalize this core at the 3-position via Suzuki-Miyaura coupling opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug development programs. The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.
This document outlines optimized reaction conditions, a general experimental protocol, and expected outcomes for the coupling of this compound with various boronic acids.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally analogous 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one, which serves as a predictive model for the target substrate.[1] These conditions are expected to be highly transferable to this compound.
Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | XPhos Pd G2 (2.5 mol%) / XPhos (5 mol%) |
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | Ethanol/Water (4:1) |
| Temperature | 135 °C |
| Heating | Microwave Irradiation |
| Time | 40 min |
Table 2: Representative Suzuki Coupling Reactions with Various Boronic Acids
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 89 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 82 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 78 |
| 5 | 3-Thiopheneboronic acid | 3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 67 |
| 6 | 4-Biphenylboronic acid | 3-(Biphenyl-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 79 |
| 7 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 85 |
Yields are based on analogous reactions with 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and are predictive for this compound.[1]
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling:
This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide good results for this compound.[1]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.5 - 2.5 equiv.)
-
XPhos Pd G2 precatalyst (2.5 mol%)
-
XPhos ligand (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Ethanol (reagent grade)
-
Deionized water
-
Microwave vial (2-5 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid (1.5 - 2.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the XPhos Pd G2 precatalyst (2.5 mol%) and XPhos ligand (5 mol%).
-
Add ethanol and water in a 4:1 ratio to achieve a suitable reaction concentration (e.g., 0.1 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 135 °C for 40 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: N-SEM Protective Group in Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the protection and deprotection of pyrazole using the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The N-SEM group serves as a robust protecting group for the pyrazole nitrogen, facilitating various synthetic transformations such as regioselective C-H arylation and metallation.[1] The protocols outlined below are compiled from established literature to ensure reproducibility and success in your research endeavors.
Introduction
Pyrazoles are a critical class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals. Their synthesis and functionalization often require the protection of the N-H group to control regioselectivity and prevent unwanted side reactions. The SEM group is a valuable tool for this purpose due to its stability under a range of conditions and its facile removal under specific acidic or fluoride-mediated protocols. This application note details the procedures for N-SEM protection of pyrazole and its subsequent deprotection.
Experimental Protocols
Protocol 1: N-SEM Protection of Pyrazole
This protocol describes the protection of the pyrazole nitrogen using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) and sodium hydride (NaH) in tetrahydrofuran (THF).
Materials:
-
1H-Pyrazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard glassware
Procedure:
-
To a dry, argon-flushed Schlenk flask containing a magnetic stir bar, add 1H-pyrazole (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
At room temperature (25 °C), carefully add sodium hydride (60% in oil, 1.1 eq) to the stirred solution.
-
Stir the resulting mixture at 25 °C for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add SEM-Cl (1.1 eq) dropwise to the cold suspension.
-
Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-SEM-pyrazole.
Protocol 2: Deprotection of N-SEM-Pyrazole
This protocol outlines the removal of the N-SEM group using acidic conditions to regenerate the free N-H pyrazole.
Materials:
-
1-SEM-protected pyrazole
-
Ethanol (EtOH)
-
3N Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or other suitable organic solvent for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the N-SEM-protected pyrazole (1.0 eq) in ethanol.
-
Add 3N aqueous hydrochloric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the deprotection via TLC until the starting material is consumed.
-
After cooling to room temperature, carefully neutralize the reaction mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the deprotected pyrazole. Further purification can be performed by chromatography or recrystallization if necessary.
Data Summary
The following table summarizes typical reaction conditions and reported yields for the N-SEM protection and deprotection of pyrazoles.
| Reaction Step | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| N-SEM Protection | Pyrazole, NaH (1.1 eq), SEM-Cl (1.1 eq), THF, 0 °C to 25 °C | 13 hours | High (Specific yield not reported, but used as a standard procedure) | Knochel, P. et al. |
| N-SEM Deprotection | 1-SEM-pyrazole, 3N HCl, Ethanol, Reflux | 3 hours | 75% | Stuart, D. D. D. et al. |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the chemical transformations and the overall experimental workflow for the use of the N-SEM protective group in pyrazole synthesis.
Caption: Chemical workflow for N-SEM protection and deprotection.
Caption: Step-by-step experimental workflow diagram.
References
Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Introduction
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a critical structural motif in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have led to their incorporation into numerous blockbuster drugs such as Celecoxib (Celebrex®) and Sildenafil (Viagra®).[1][2][3] The 1,3-dipolar cycloaddition reaction is a powerful and versatile method for the synthesis of substituted pyrazoles, offering a convergent approach to construct the pyrazole core.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles via 1,3-dipolar cycloaddition, intended for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Workflow
The most common pathway for pyrazole synthesis via 1,3-dipolar cycloaddition involves the reaction of a nitrile imine (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkyne equivalent.[1][4] Nitrile imines are reactive intermediates that are often generated in situ from stable precursors like hydrazonoyl chlorides, through dehydrohalogenation using a base such as triethylamine (Et₃N).[5] The nitrile imine then undergoes a [3+2] cycloaddition with the dipolarophile to form a pyrazoline intermediate, which may subsequently aromatize to the final pyrazole product, especially when using alkyne surrogates with a leaving group.[1]
The experimental workflow for this reaction is generally straightforward, involving the mixing of reactants and monitoring the reaction's progress, followed by product isolation and purification.
Experimental Protocols
Protocol 1: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles using an Alkyne Surrogate
This protocol describes a facile and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles through the 1,3-dipolar cycloaddition of nitrile imines with α-bromocinnamaldehyde, which serves as an alkyne surrogate. The reaction proceeds via a bromopyrazoline intermediate that undergoes spontaneous dehydrobromination to yield the aromatic pyrazole.[1]
Materials:
-
α-bromocinnamaldehyde (1.0 mmol)
-
Appropriate hydrazonoyl chloride (1.0 mmol)
-
Triethylamine (Et₃N) (1.1 mmol, 0.15 mL)
-
Dry chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (10 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a solution of α-bromocinnamaldehyde (1.0 mmol) and the selected hydrazonoyl chloride (1.0 mmol) in 10 mL of dry chloroform or dichloromethane in a round-bottom flask, add triethylamine (1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC). The reaction is typically complete within 7-10 hours.[1]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to obtain the pure 1,3,4,5-tetrasubstituted pyrazole.
Data Summary for Protocol 1:
| Entry | Hydrazonoyl Chloride Substituent (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | C₆H₅ | 4a | 7 | 85 |
| 2 | 4-Cl-C₆H₄ | 4b | 8 | 82 |
| 3 | 4-CH₃-C₆H₄ | 4c | 10 | 78 |
| 4 | 4-NO₂-C₆H₄ | 4d | 7 | 88 |
Data adapted from a representative synthesis of 1,3,4,5-tetrasubstituted pyrazoles.[1]
Protocol 2: Green Synthesis of Pyrazole Derivatives
This protocol outlines an environmentally friendly approach for synthesizing pyrazole derivatives via a 1,3-dipolar cycloaddition of phenyl hydrazones with benzoquinone under mild basic conditions at room temperature.[6][7]
Materials:
-
Substituted phenyl hydrazone (1.0 mmol)
-
Benzoquinone (1.0 mmol)
-
Triethylamine (as base and solvent) or Pyridine
-
Ice-cold water
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
In a beaker, dissolve the phenyl hydrazone (1.0 mmol) and benzoquinone (1.0 mmol) in a minimum amount of triethylamine or pyridine.
-
Stir the mixture at room temperature.
-
Monitor the reaction using TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
A solid product will precipitate out. Collect the solid by filtration.
-
Wash the solid with cold water and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Data Summary for Protocol 2:
| Entry | Phenyl Hydrazone Substituent | Base | Product Yield (%) |
| 1 | Phenyl | Triethylamine | High |
| 2 | 4-Nitrophenyl | Triethylamine | High |
| 3 | 4-Chlorophenyl | Pyridine | Moderate to High |
| 4 | 4-Methylphenyl | Pyridine | Moderate to High |
Yields are generally reported as good to high in green synthetic approaches, though specific percentages vary based on substrates.[6][7]
Applications in Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][8] The synthetic methods described above provide access to libraries of novel pyrazole derivatives for screening and development.
-
Anti-inflammatory Agents: Many pyrazole derivatives, such as Celecoxib, are potent and selective COX-2 inhibitors, making them effective anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][9]
-
Anticancer Therapeutics: The pyrazole core is present in several kinase inhibitors used in oncology, such as Ruxolitinib and Ibrutinib. These drugs target signaling pathways that are often dysregulated in cancer cells.[2][8][9]
-
Other Therapeutic Areas: Pyrazole derivatives have shown efficacy as antimicrobial, antiviral, antidepressant, and antinociceptive agents, highlighting the broad therapeutic potential of this heterocyclic system.[10][11]
The ability to functionalize the pyrazole ring at various positions using 1,3-dipolar cycloaddition reactions is crucial for optimizing the structure-activity relationship (SAR) and developing new therapeutic agents.[10]
References
- 1. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 7. Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition (2023) | B.B. Bahule [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The strategic introduction of a bromine atom at the 3-position of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core provides a versatile chemical handle for the synthesis of a diverse library of kinase inhibitors. This functionalization allows for the facile introduction of various aryl, heteroaryl, and amino moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This application note provides an overview of the utility of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole in the synthesis of kinase inhibitors, along with detailed experimental protocols for its derivatization and data on the activity of structurally related compounds.
Synthetic Utility and Key Reactions
This compound is a key intermediate for the synthesis of kinase inhibitors targeting a range of kinases, including but not limited to Activin-like kinase 5 (ALK5) and Haspin. The bromine atom at the 3-position is amenable to various cross-coupling reactions, enabling the exploration of the chemical space around the pyrrolo-pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. In the context of kinase inhibitor synthesis, it is employed to couple the 3-position of the pyrrolo-pyrazole scaffold with a variety of aryl and heteroaryl boronic acids or esters. This allows for the introduction of substituents that can interact with specific residues in the ATP-binding pocket of the target kinase.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction enables the coupling of the 3-bromo-pyrrolo-pyrazole with a wide range of primary and secondary amines. The introduced amino group can serve as a key hydrogen bond donor or acceptor, crucial for anchoring the inhibitor to the hinge region of the kinase.
Experimental Protocols
The following are representative protocols for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-pyrazoles and related heterocycles.[1][2][3][4]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.05-0.10 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. The reaction can be performed using conventional heating or microwave irradiation.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of bromo-heterocycles.[5][6][7][8]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a Schlenk tube, add the palladium catalyst (0.01-0.05 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (1.5-2.0 eq.).
-
Add this compound (1.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivative.
Data Presentation
While specific quantitative data for kinase inhibitors directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related pyrrolo-pyrazole and pyrazole-based kinase inhibitors to provide a reference for expected potency.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 167 | |
| CLK1 | 101 - 363 | ||
| CDK9 | 218 - 363 | ||
| GSK3 | 218 - 363 | ||
| 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles | ALK5 | Potent Inhibition Reported | [9][10] |
| 1H-pyrrolo[3,2-g]isoquinolines | Haspin | 23.6 | [11] |
Disclaimer: The IC₅₀ values presented are for structurally related compounds and are intended for illustrative purposes only. Actual potencies of derivatives of this compound will vary depending on the specific substituents.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of kinases that are potential targets for inhibitors derived from the this compound scaffold.
Caption: ALK5 (TGF-β RI) Signaling Pathway and Point of Inhibition.
Caption: Haspin Kinase Pathway in Mitosis and Point of Inhibition.
Experimental Workflow
Caption: General workflow for kinase inhibitor synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Pyrrolo[1,2-b]pyrazole Derivatives as c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are designed to guide the investigation of novel pyrrolo[1,2-b]pyrazole derivatives as potential inhibitors of the c-Met receptor tyrosine kinase. Due to a lack of publicly available data specifically on the pyrrolo[1,2-b]pyrazole scaffold for c-Met inhibition, the quantitative data and specific examples provided herein are based on structurally related heterocyclic systems, such as pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine , which have been reported as potent c-Met inhibitors. These protocols and data should serve as a valuable starting point for the design and execution of experiments to evaluate new chemical entities based on the pyrrolo[1,2-b]pyrazole core.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, and morphogenesis.[1][2] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or overexpression, is a key driver in the development and progression of numerous human cancers.[3][4] This makes c-Met a highly attractive target for the development of novel cancer therapeutics. Several small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown promising preclinical and clinical activity.[5]
Fused heterocyclic scaffolds, particularly those containing pyrazole and pyrrole moieties, have emerged as privileged structures in the design of kinase inhibitors. This document outlines the potential of the pyrrolo[1,2-b]pyrazole scaffold as a novel core for the development of c-Met inhibitors and provides detailed protocols for their preclinical evaluation.
The c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers the recruitment of adaptor proteins and the initiation of multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, migration, and invasion.[1][4] Pyrrolo[1,2-b]pyrazole derivatives, as potential ATP-competitive inhibitors, are hypothesized to block the kinase activity of c-Met, thereby inhibiting these downstream oncogenic signals.
Caption: Simplified c-Met signaling pathway and the proposed mechanism of inhibition by pyrrolo[1,2-b]pyrazole derivatives.
Data Presentation: In Vitro Activity of Structurally Related c-Met Inhibitors
The following tables summarize the reported in vitro activities of pyrrolo[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives against c-Met kinase and various cancer cell lines. This data can serve as a benchmark for evaluating the potency of novel pyrrolo[1,2-b]pyrazole compounds.
Table 1: c-Met Kinase Inhibitory Activity of Representative Analogs
| Scaffold | Compound ID | c-Met IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 34 | 1.68 | [6] |
| Pyrazolo[3,4-b]pyridine | Compound 9 | 22.8 | [7] |
| Pyrazolo[3,4-b]pyridine | Compound 5a | 4.27 | [8] |
| Pyrazolo[3,4-b]pyridine | Compound 5b | 7.95 | [8] |
Table 2: Anti-proliferative Activity of Representative Analogs
| Scaffold | Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pyrrolo[2,3-b]pyridine | Compound 34 | HT-29 | Colon | - | [6] |
| A549 | Lung | - | [6] | ||
| MCF-7 | Breast | - | [6] | ||
| PC-3 | Prostate | - | [6] | ||
| Pyrazolo[3,4-b]pyridine | Compound 9 | MKN-45 | Gastric | 329 | [7] |
| EBC-1 | Lung | 479 | [7] | ||
| Pyrazolo[3,4-b]pyridine | Compound 5a | HepG-2 | Liver | 3420 | [8] |
| Pyrazolo[3,4-b]pyridine | Compound 5b | HepG-2 | Liver | 3560 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the potential of pyrrolo[1,2-b]pyrazole derivatives as c-Met inhibitors.
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of test compounds against the c-Met kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction.[9]
Caption: General workflow for the in vitro c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test pyrrolo[1,2-b]pyrazole compounds dissolved in DMSO
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-Met enzyme and the peptide substrate in Kinase Buffer.
-
-
Kinase Reaction Initiation: Add 5 µL of ATP solution in Kinase Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based c-Met Phosphorylation Assay (Western Blot)
This protocol describes the use of Western blotting to assess the ability of pyrrolo[1,2-b]pyrazole derivatives to inhibit HGF-induced or constitutive c-Met phosphorylation in cancer cells.
Materials:
-
Cancer cell line with known c-Met expression (e.g., MKN-45, U-87 MG)
-
Cell culture medium and supplements
-
Recombinant human HGF
-
Test pyrrolo[1,2-b]pyrazole compounds dissolved in DMSO
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the pyrrolo[1,2-b]pyrazole derivative or vehicle (DMSO) for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes at 37°C. For cells with constitutive c-Met activation, this step can be omitted.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for loading.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for total c-Met and β-actin as loading controls.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met and loading control signals.
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of pyrrolo[1,2-b]pyrazole derivatives on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test pyrrolo[1,2-b]pyrazole compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white opaque plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate, and read the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value.
-
Protocol 4: In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a lead pyrrolo[1,2-b]pyrazole derivative in a subcutaneous xenograft mouse model.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line known to form tumors in vivo
-
Lead pyrrolo[1,2-b]pyrazole compound
-
Appropriate vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Compound Administration: Administer the lead compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once or twice daily by oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Study Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-c-Met).
-
Conclusion
The pyrrolo[1,2-b]pyrazole scaffold represents a novel and unexplored area for the development of c-Met inhibitors. The protocols and comparative data presented in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this promising class of compounds. By leveraging the established methodologies for related heterocyclic systems, researchers can efficiently assess the potential of pyrrolo[1,2-b]pyrazole derivatives as next-generation targeted therapies for c-Met-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Low yields can stem from several factors related to reagent quality, reaction conditions, and potential side reactions. Below are common causes and recommended actions to improve the outcome of your synthesis.
| Possible Cause | Recommended Action |
| Degraded N-Bromosuccinimide (NBS) | Use freshly recrystallized NBS for the reaction. NBS can decompose over time, appearing yellowish or brownish, which can lead to unreliable results and side reactions. Pure NBS should be a white crystalline solid. Store NBS in a cool, dark, and dry place to maintain its stability. |
| Solvent Impurities | Ensure the use of anhydrous and high-purity N,N-Dimethylformamide (DMF). Solvents containing impurities, such as water, can react with NBS and reduce its effectiveness. |
| Suboptimal Reaction Temperature | While the literature reports the reaction proceeding at room temperature, temperature control can be crucial. If yields are low, consider running the reaction at a lower temperature (e.g., 0 °C) to potentially minimize side reactions. Conversely, gentle heating might be necessary if the reaction is sluggish, but this should be monitored carefully to avoid over-bromination. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole) is still present after the expected reaction time, consider extending the stirring period. |
| Radical Side Reactions | Although the primary mechanism is electrophilic aromatic substitution, radical reactions can occur, especially in the presence of light. To minimize these side reactions, conduct the experiment in a vessel protected from light. |
Issue 2: Formation of Multiple Products (Over-bromination)
The pyrrolo[1,2-b]pyrazole ring system is electron-rich, making it susceptible to further bromination, which can result in the formation of di- or poly-brominated species.
| Possible Cause | Recommended Action |
| Incorrect Stoichiometry | Carefully control the stoichiometry of NBS. Use no more than 1.1 equivalents of NBS relative to the starting material. Adding NBS in portions rather than all at once can help maintain a low concentration of the brominating agent and improve selectivity for the mono-brominated product. |
| High Reaction Temperature | Elevated temperatures can increase the rate of subsequent brominations. Performing the reaction at room temperature or below (e.g., 0 °C) can significantly enhance the selectivity for the desired 3-bromo product. |
Issue 3: Difficulty in Product Purification
The primary byproduct of the reaction is succinimide, which needs to be effectively removed to obtain a pure product.
| Possible Cause | Recommended Action |
| Succinimide Contamination | During the work-up, after concentrating the reaction mixture, dilute the residue with a suitable organic solvent like ethyl acetate and wash with brine or water. Succinimide is soluble in water and will be removed into the aqueous layer. Alternatively, washing with a saturated sodium bicarbonate or sodium thiosulfate solution can also aid in removing succinimide and any unreacted bromine. |
| Co-eluting Impurities | If silica gel chromatography is used for purification, and impurities are co-eluting with the product, consider trying a different solvent system for elution. A gradient elution from a non-polar to a more polar solvent system can improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole with NBS?
A1: Published procedures report a yield of approximately 87% for the synthesis of this compound when using N-bromosuccinimide in DMF at room temperature.[1]
Q2: Can I use a different brominating agent instead of NBS?
A2: While NBS is a common and effective reagent for this transformation, other brominating agents could potentially be used. However, alternatives may require significant optimization of reaction conditions. For electron-rich heterocycles, milder brominating agents are generally preferred to avoid over-bromination and side reactions.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1]
Q4: Is it necessary to protect the nitrogen on the pyrrolo[1,2-b]pyrazole ring before bromination?
A4: For this specific substrate, protection of a nitrogen atom is not typically required for selective bromination at the 3-position. The inherent electronics of the bicyclic system direct the electrophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.[1]
Materials:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add NBS (1.1 equivalents) in portions at room temperature.
-
Stir the resulting solution overnight at room temperature.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under vacuum to remove the DMF.
-
Dilute the residue with EtOAc and wash with brine (2 x 30 mL for a 40 mmol scale reaction).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain this compound.
Quantitative Data from Literature[1]:
| Reactant | Molar Equivalents | Mass (for 40.0 mmol scale) |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | 1.0 | 4.3 g |
| N-Bromosuccinimide (NBS) | 1.1 | 7.8 g |
| Product | Yield | |
| This compound | 87% |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the bromination of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for addressing low product yield.
References
purification of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole by silica gel chromatography
This guide is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole using silica gel chromatography. Below, you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and key data to streamline your purification process.
Troubleshooting and FAQs
This section addresses common issues encountered during the chromatographic purification of nitrogen-containing heterocyclic compounds.
Q1: My compound appears to be degrading or streaking on the TLC plate and column. What is happening and how can I prevent it?
A: Decomposition or poor peak shape is a common issue for basic, nitrogen-containing heterocycles on standard silica gel.[1] The acidic nature of the silica's silanol groups can interact with the basic nitrogen atoms, leading to degradation, irreversible adsorption, or peak tailing.[1][2][3]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing your slurry and mobile phase with a small amount of a basic modifier. A common choice is 0.5-2% triethylamine (NEt₃) or pyridine in the eluent.[1][4] This blocks the active sites on the silica, improving peak shape and recovery.[1]
-
Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider a less acidic stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.[1][4][5] Florisil, a magnesium silicate adsorbent, can also be a milder option.[1]
-
Solution 3: Minimize Contact Time. Employ flash chromatography with a shorter, wider column to reduce the time your compound spends on the stationary phase.[1]
-
Solution 4: Perform a Stability Test. Before running a column, you can check your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, it indicates instability on silica.[6][7]
Q2: I'm struggling to separate my product from a non-polar impurity. My product has a very low Rf value.
A: If your product's Rf value is too low (e.g., <0.1), it indicates the mobile phase is not polar enough to elute it effectively from the silica gel.
-
Solution: Increase Eluent Polarity. The polarity of the mobile phase needs to be increased. If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.[1] For example, move from a 95:5 to a 90:10 or 85:15 hexane/EtOAc mixture.[8] The ideal Rf for good separation on a column is typically between 0.2 and 0.4.[5][9]
Q3: My product is eluting with the solvent front, resulting in poor separation from other non-polar compounds.
A: This indicates that your mobile phase is too polar, causing the compound to have a high affinity for the solvent and minimal interaction with the silica gel.
-
Solution: Decrease Eluent Polarity. You need to decrease the polarity of your eluent system.[1] For a hexane/ethyl acetate mixture, this means increasing the proportion of hexane. Test various ratios with TLC to find a system that gives your target compound an Rf value in the optimal 0.2-0.4 range.[5][9]
Q4: My crude material is not very soluble in the non-polar eluent I plan to use for chromatography. How should I load it onto the column?
A: Loading a sample in a solvent that is significantly more polar than the mobile phase can disrupt the separation at the top of the column. The best practice is to use a "dry loading" technique.[4][10]
-
Solution: Dry Loading. Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.[5][10] Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution.[10] Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[5][10] This powder can then be carefully added to the top of the packed column.[4][5]
Q5: After running the column, my isolated yield is very low, and it seems a significant amount of my product is stuck on the silica.
A: Low recovery can be due to several factors, including irreversible adsorption to the acidic silica gel or using an eluent system that is not polar enough to elute the compound completely.[5][6][11]
-
Solution 1: Add a Basic Modifier. As mentioned in Q1, adding triethylamine to your eluent can prevent the basic compound from binding irreversibly to acidic sites on the silica.[3]
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the mobile phase to ensure your more polar product elutes from the column.[4][5]
-
Solution 3: Avoid Overloading. Overloading the column with too much crude material can lead to broad bands and poor recovery. A general guideline is to use a silica gel-to-crude material weight ratio of at least 30:1 to 50:1.[1]
Data Presentation
The optimal solvent system should always be determined by thin-layer chromatography (TLC) prior to running a column. The goal is to achieve an Rf value of approximately 0.2-0.4 for the target compound.[5][9] Below are typical solvent systems used for pyrrolo-pyrazole derivatives and related heterocycles.
| Compound Type | Mobile Phase (v/v) | Typical Rf Value | Citation |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (Precursor) | Petroleum Ether / Ethyl Acetate (2:1) | Not Specified | [12] |
| Substituted Pyrrolo[3,4-c]pyrazoles | Petroleum Ether / Ethyl Acetate (3:7) | Not Specified | [13] |
| Bromo-Substituted Heterocycle | Hexane / Ethyl Acetate (95:5) | 0.32 | [8] |
| Tetrahydro-1H-pyrazolo[3,4-b]quinolinone | Ethyl Acetate / n-Hexane (1:1) | 0.16 - 0.46 | [9] |
| Dihydro-3H-pyrazol-3-one Derivatives | Petroleum Ether / Ethyl Acetate (20:1) | Not Specified | [14] |
Experimental Protocol: Silica Gel Chromatography
This protocol provides a general procedure for the purification of this compound.
1. Selection of Solvent System via TLC:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, spot the crude material alongside any available starting materials.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the plate under UV light.
-
The ideal eluent system is one that moves the desired compound to an Rf of 0.2-0.4 while providing good separation from impurities.[5][9]
-
Note: If streaking is observed, add 0.5-1% triethylamine to the eluent mixture and re-run the TLC.
2. Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (a silica-to-crude ratio of ~50:1 by weight is recommended).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent system determined from your TLC analysis.[1]
-
Ensure the column's stopcock is closed and pour the slurry into the column.
-
Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs down uniformly without air bubbles or cracks.[15]
-
Add a thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.[10]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane.[10] Using a pipette, carefully and evenly apply the solution to the top of the silica bed.[10] Drain the solvent until it reaches the top of the silica, then carefully add the mobile phase.
-
Dry Loading (Recommended for this compound): Follow the procedure described in the Troubleshooting section (Q4).[4][5][10]
4. Elution and Fraction Collection:
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.[1]
-
Begin collecting fractions in an ordered array of test tubes.
-
If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity according to your separation needs.
5. Analysis of Fractions:
-
Monitor the elution of your compound by spotting collected fractions onto TLC plates.[1]
-
Develop and visualize the TLC plates to identify which fractions contain the pure product.
-
Combine the fractions that contain only the pure this compound.
6. Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Experimental Workflow
Caption: Workflow for silica gel chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. rsc.org [rsc.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. reddit.com [reddit.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Bromination of Pyrrolo[1,2-b]pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of pyrrolo[1,2-b]pyrazoles. The information is designed to help navigate and resolve common side reactions and challenges encountered during experimentation.
Troubleshooting Guide: Side Reactions
This guide addresses specific issues that may arise during the bromination of pyrrolo[1,2-b]pyrazoles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A1: The formation of multiple regioisomers is a common challenge in the electrophilic substitution of heteroaromatic systems like pyrrolo[1,2-b]pyrazoles. The pyrrole moiety is generally more susceptible to electrophilic attack than the pyrazole ring. Within the pyrrole ring, the C7 position is often the most reactive, followed by the C5 and C6 positions. The regioselectivity is influenced by both steric and electronic factors of the substituents on the heterocyclic core.
Potential Causes and Solutions:
-
Steric Hindrance: Bulky substituents on the pyrrolo[1,2-b]pyrazole core can direct the incoming electrophile to less sterically hindered positions.
-
Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), may offer higher selectivity compared to harsher reagents like molecular bromine (Br₂).
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF) is recommended.
Q2: I am observing significant amounts of di- and poly-brominated products, even with one equivalent of the brominating agent. How can I control the degree of bromination?
A2: The high electron density of the pyrrole ring in the pyrrolo[1,2-b]pyrazole system makes it susceptible to over-bromination.
Potential Causes and Solutions:
-
Reaction Time: Shortening the reaction time can minimize the formation of poly-brominated species. Careful monitoring of the reaction progress by TLC or LC-MS is crucial.
-
Slow Addition of Reagent: Adding the brominating agent portion-wise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile and favor mono-substitution.
-
Deactivating Groups: The presence of electron-withdrawing groups on the pyrrole ring can reduce its reactivity and decrease the likelihood of over-bromination.
Q3: My starting material is degrading, and I am observing a complex mixture of unidentifiable byproducts. What could be the cause?
A3: Decomposition of the starting material can occur under harsh reaction conditions, particularly with sensitive pyrrolo[1,2-b]pyrazole derivatives.
Potential Causes and Solutions:
-
Acidic Byproducts: The reaction of Br₂ with the substrate generates HBr, which can lead to acid-catalyzed degradation. The addition of a non-nucleophilic base, such as pyridine or a hindered amine, can scavenge the HBr.
-
Reaction Temperature: High temperatures can promote decomposition. It is advisable to start with low temperatures (e.g., 0 °C or -78 °C) and gradually warm the reaction if necessary.
-
Light Sensitivity: Some bromination reactions are radical in nature and can be initiated by light, leading to undesired side reactions. Conducting the reaction in the dark may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for pyrrolo[1,2-b]pyrazoles?
A1: The choice of brominating agent is critical for achieving the desired outcome. Commonly used reagents include:
-
N-Bromosuccinimide (NBS): Often the reagent of choice for selective mono-bromination due to its milder nature.
-
Molecular Bromine (Br₂): A more reactive agent that can lead to poly-bromination if not carefully controlled.
-
Pyridinium Bromide Perbromide (Py-Br₃): A solid, stable source of bromine that can be easier to handle than liquid Br₂.
Q2: At which position is bromination most likely to occur on an unsubstituted pyrrolo[1,2-b]pyrazole?
A2: Based on the principles of electrophilic aromatic substitution on related heterocyclic systems, the most probable site of bromination is the C7 position on the pyrrole ring, as it is the most electron-rich and sterically accessible position. The next most likely positions are C5 and C6.
Q3: Can I achieve bromination on the pyrazole ring?
A3: Direct bromination on the pyrazole ring is generally more difficult than on the pyrrole ring due to its lower electron density. To achieve substitution on the pyrazole ring, the pyrrole ring may first need to be deactivated with electron-withdrawing groups, or more forcing reaction conditions may be required. This, however, increases the risk of side reactions.
Data Presentation
Table 1: Predicted Regioselectivity of Bromination on a Generic Pyrrolo[1,2-b]pyrazole.
| Position | Predicted Reactivity | Influencing Factors |
| C7 | High | Electron-rich pyrrole ring, sterically accessible. |
| C5 | Moderate | Electron-rich pyrrole ring, potential steric hindrance from substituents at C6. |
| C6 | Moderate | Electron-rich pyrrole ring, potential steric hindrance from substituents at C5 or C7. |
| C2/C3 | Low | Less electron-rich pyrazole ring. |
Note: This table provides a general prediction based on established principles of electrophilic aromatic substitution. Actual outcomes will be highly dependent on the specific substituents present on the pyrrolo[1,2-b]pyrazole core and the reaction conditions employed.
Experimental Protocols
General Protocol for Mono-bromination using NBS:
-
Dissolve the pyrrolo[1,2-b]pyrazole substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile, THF, or CCl₄) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Bromination using Br₂ with a Base:
-
Dissolve the pyrrolo[1,2-b]pyrazole substrate (1.0 eq) and a non-nucleophilic base (e.g., pyridine, 1.1 eq) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C.
-
Add a solution of molecular bromine (1.0 eq) in the same solvent dropwise from the dropping funnel over 30-60 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for side reactions in the bromination of pyrrolo[1,2-b]pyrazoles.
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Cyclocondensation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of pyrazole cyclocondensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?
A1: The most prevalent and widely used method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1][2][3] This method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and a hydrazine derivative.[1][3] Its popularity stems from its simplicity and the potential for high yields of the desired pyrazole products.[4] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[3]
Q2: Why is the yield of my pyrazole synthesis consistently low?
A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, or the formation of side products.[5] Key areas to investigate include the purity of starting materials, reaction stoichiometry, temperature, time, solvent choice, and catalyst efficiency.[6] For instance, impurities in the 1,3-dicarbonyl compound or degradation of the hydrazine derivative can lead to side reactions and lower yields.[6]
Q3: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I improve selectivity?
A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[1][6] Regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.[1][3] Strategies to improve selectivity include:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or atypical solvents such as p-cymene or tributylamine can significantly enhance selectivity.[2][3]
-
pH Control: Adjusting the pH can alter the reaction pathway. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[3]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer.
Q4: What are common side reactions in pyrazole synthesis, and how can they be minimized?
A4: Besides the formation of regioisomers, other side reactions can reduce the yield of the desired product.[3][5] In some cases, stable intermediates like hydroxylpyrazolidines may form and fail to dehydrate to the final pyrazole product.[3] This can often be addressed by increasing the reaction temperature or adding a dehydrating agent.[3] Additionally, highly reactive functional groups on the starting materials can lead to complex rearrangements or ring-opening cascades, especially under heat.[3] Careful control of reaction temperature and consideration of alternative synthetic routes can mitigate these issues.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase Reaction Time: Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS to ensure starting materials are fully consumed.[5] Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or using microwave-assisted synthesis to reduce reaction times and improve yields.[2][5] |
| Poor Starting Material Quality | Assess Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can cause side reactions.[6] Use freshly opened or purified hydrazine, as it can degrade over time.[6] |
| Suboptimal Stoichiometry | Optimize Reactant Ratio: Ensure the correct stoichiometry is used. A slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[6] |
| Poor Solubility | Solvent Screening: If reactants are not fully dissolved, the reaction rate will be hindered.[2] Perform a small-scale solvent screen with solvents of varying polarities (e.g., ethanol, DMF, toluene, dioxane) to find one that effectively dissolves both starting materials.[2] |
| Ineffective Catalyst | Catalyst Choice: For Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[5] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[5][7] |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Conditions | Solvent Selection: The polarity and nature of the solvent are critical. Aprotic dipolar solvents like DMF, NMP, and DMAc have shown superior results for certain substrates compared to traditional polar protic solvents like ethanol.[2][7] Basic solvents like pyrrolidine have also been identified as optimal for selectively forming specific isomers.[2][8] |
| Incorrect pH | pH Adjustment: The pH of the reaction medium is a crucial factor.[2] Adding a catalytic amount of acid (e.g., acetic acid) or a mild base can significantly alter the regioselectivity.[2][3] |
| Steric/Electronic Effects | Substrate Modification: While not always feasible, modifying substituents on the 1,3-dicarbonyl or hydrazine can leverage steric hindrance or electronic effects to favor the formation of the desired isomer. |
Data Presentation: Solvent and Temperature Effects
The choice of solvent and reaction temperature are critical parameters that can significantly impact the yield of pyrazole cyclocondensation.
Table 1: Effect of Solvent on Pyrazole Synthesis Yield
| Solvent | Polarity | Typical Boiling Point (°C) | Observed Yield | Reference |
| Ethanol | Polar Protic | 78 | Moderate to Good | [7][9] |
| Methanol | Polar Protic | 65 | Moderate | [10] |
| N,N-Dimethylformamide (DMF) | Aprotic Dipolar | 153 | Good to Excellent | [2][7][11] |
| N,N-Dimethylacetamide (DMAc) | Aprotic Dipolar | 165 | Good to Excellent | [2][12] |
| Toluene | Nonpolar | 111 | Moderate to Good | [2][9] |
| Ethylene Glycol | Polar Protic | 197 | Good to Excellent | [2][12] |
| Ionic Liquid | Ionic | Varies | Excellent | [13] |
| Water | Polar Protic | 100 | Varies | [2] |
Note: Yields are highly substrate-dependent. This table provides a general trend.
Table 2: Effect of Temperature on Pyrazole Synthesis Yield
| Substrate Type | Temperature Change | Effect on Yield | Rationale | Reference |
| General Knorr Synthesis | Increase from RT to 60 °C | Yield Improvement | Overcomes activation energy for dehydration step. | [14] |
| General Knorr Synthesis | Increase above 60-80 °C | Yield Decrease | Potential for decomposition or side reactions. | [14] |
| Specific Trifluoromethylated Pyrazoles | Increase to 60 °C | Optimal Yield | Balances reaction rate and stability. | [14] |
| Temperature-Controlled Divergent Synthesis | 95 °C vs. other temps | Product Switching | Temperature can be a pivotal trigger for different electrophilic cyclization pathways, leading to different products (e.g., 1H-pyrazoles vs. 1-tosyl-1H-pyrazoles). | [15] |
Experimental Protocols
Protocol 1: General Knorr Synthesis of a Substituted Pyrazole
This protocol describes a general procedure for the Knorr pyrazole synthesis via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) (1.0 - 1.2 eq)[1][4]
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Optional: Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).[1]
-
Addition of Reactants: While stirring, add the hydrazine derivative (1.0 - 1.2 eq).[2] If using a hydrazine salt, a mild base like sodium acetate may be added to neutralize the acid.[6] The addition may be exothermic.[1]
-
Reaction: Heat the reaction mixture to the desired temperature. This can range from room temperature to the reflux temperature of the solvent (e.g., reflux for 1 hour).[1][2]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.[2][5]
-
Workup: Once complete, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[6] Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator.[2]
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
Visualizations
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.[6]
Caption: Experimental workflow for the Knorr pyrazole synthesis.[1][2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole Production
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the scale-up synthesis of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most frequently cited method is the electrophilic bromination of the precursor, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, using N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[1] This reaction is typically performed at room temperature.
Q2: What are the primary safety concerns when scaling up this bromination reaction?
A2: The primary safety concerns are the exothermic nature of the bromination reaction and the handling of brominating agents.[2] NBS reactions are generally exothermic and require careful temperature control to prevent runaway reactions, especially at a larger scale.[2] Additionally, proper personal protective equipment (PPE) is crucial when handling NBS and disposing of bromine-containing waste.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, the succinimide byproduct from NBS, and potentially over-brominated products. The presence of residual solvent and moisture can also affect the purity of the final product.
Q4: How can I effectively remove the succinimide byproduct during workup?
A4: Succinimide has some water solubility, so an aqueous workup is the primary method for its removal. Washing the organic layer with water or a basic solution (like sodium bicarbonate or dilute sodium hydroxide) can help in removing succinimide by converting it to its more water-soluble salt.
Q5: Are there any specific challenges related to the purification of this compound at a larger scale?
A5: At a larger scale, purification by column chromatography can become cumbersome and costly. Crystallization is often the preferred method for purification. Challenges may include selecting an appropriate solvent system for crystallization, controlling the cooling rate to obtain a desired crystal form, and dealing with potential polymorphism, which can affect the physical properties of the final product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Increase Reaction Time: If the reaction has stalled, consider extending the reaction time. - Check Reagent Quality: Ensure the NBS is of high purity and has been stored correctly, as it can degrade over time. |
| Degradation of Product | - Temperature Control: Maintain the reaction at the recommended temperature (room temperature). Excursions to higher temperatures could lead to product degradation. - Quench Promptly: Once the reaction is complete, quench it to prevent further reactions or degradation. |
| Losses During Workup | - Optimize Extraction: Ensure the correct pH and solvent are used during aqueous workup to minimize product loss to the aqueous phase. - Thorough Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Problem 2: Poor Purity of the Final Product
| Possible Cause | Troubleshooting Steps |
| Presence of Starting Material | - Stoichiometry: Ensure a slight excess of NBS (e.g., 1.05-1.1 equivalents) is used to drive the reaction to completion. |
| Succinimide Contamination | - Aqueous Wash: Wash the organic layer with a dilute basic solution (e.g., 1M NaOH) to convert succinimide to its water-soluble salt. Follow with a water wash to remove any remaining base. - Crystallization: Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while succinimide remains soluble. |
| Over-bromination Products | - Controlled Addition of NBS: At a larger scale, add NBS portion-wise or as a solution to control the local concentration and minimize the formation of di-brominated species. - Temperature Control: Maintain strict temperature control, as higher temperatures can sometimes lead to less selective reactions. |
Data Presentation
Table 1: Effect of NBS Stoichiometry on Reaction Completion and Purity (Hypothetical Data)
| Equivalents of NBS | Reaction Time (h) | Conversion (%) | Purity of Crude Product (%) |
| 1.0 | 24 | 90 | 85 (contains starting material) |
| 1.05 | 18 | >99 | 95 |
| 1.2 | 16 | >99 | 92 (contains over-brominated impurities) |
Table 2: Comparison of Workup Procedures for Succinimide Removal (Hypothetical Data)
| Workup Method | Purity of Crude Product (%) |
| Water Wash (3x) | 90 |
| Brine Wash (1x), Water Wash (2x) | 92 |
| 1M NaOH Wash (1x), Water Wash (2x) | 97 |
Experimental Protocols
Synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
This protocol is adapted from a literature procedure and is suitable for gram-scale synthesis.[1]
Materials:
-
1-(3-chloropropyl)-1H-pyrazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 1-(3-chloropropyl)-1H-pyrazole (1.0 equiv, 8.0 g, 55.3 mmol) in anhydrous DMF (100 mL) cooled to 0°C, add sodium hydride (1.1 equiv, 2.4 g, 60% dispersion in mineral oil, 60.8 mmol) in portions.
-
Allow the resulting mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by the slow addition of water (2 mL).
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (100 mL) and wash with brine (2 x 30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 2/1) to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole as a brown oil (5.2 g, 87% yield).[1]
Synthesis of this compound
This protocol is adapted from a literature procedure and is suitable for gram-scale synthesis.[1]
Materials:
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5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
-
N-bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole (1.0 equiv, 4.3 g, 40.0 mmol) in DMF (50 mL) at room temperature, add NBS (1.1 equiv, 7.8 g, 44.0 mmol) in portions.
-
Stir the resulting solution overnight at room temperature.
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Upon completion (monitored by TLC), pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid (yield not explicitly reported for this step in the reference, but the subsequent step uses this crude product assuming a quantitative reaction for the next step's stoichiometry).[1]
Visualizations
References
Technical Support Center: Purification of Reaction Mixtures Containing N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities present after a reaction involving N-bromosuccinimide (NBS)?
The main impurities are unreacted NBS and the byproduct succinimide.[1] Depending on the specific reaction conditions and substrate, other side-products from over-bromination or alternative reaction pathways may also be present.
Q2: Why is the removal of NBS and succinimide critical?
Residual NBS and succinimide can compromise the purity of the final product, which can negatively impact subsequent synthetic steps or biological assays.[1] Unreacted NBS is a reactive reagent and can interfere with downstream reactions.[1] Succinimide can also co-crystallize with the desired product, complicating purification by recrystallization.[1] The presence of these impurities can lead to inaccurate results in analytical characterization techniques such as NMR, mass spectrometry, and elemental analysis.[1]
Q3: What are the principal methods for removing NBS and succinimide?
The most common techniques include:
-
Aqueous Workup (Washing)[1]
-
Filtration/Precipitation[1]
-
Silica Gel Column Chromatography[1]
-
Recrystallization[1]
Q4: How do I select the most appropriate purification method for my reaction?
The optimal method depends on several factors, primarily the solubility and stability of your desired product.[1] An aqueous workup is often the first choice if your product is soluble in a water-immiscible organic solvent.[1] If the product is a solid, recrystallization can be a highly effective purification technique.[2] For compounds that are difficult to separate by other means, chromatography is a powerful tool.[2]
Troubleshooting Guides
Issue 1: Incomplete removal of succinimide after aqueous workup.
-
Possible Cause: Insufficient washing or unfavorable partitioning of succinimide.
-
Troubleshooting Steps:
-
Increase the number of aqueous washes (at least 2-3).[1]
-
Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution for the wash.[1] The basic conditions deprotonate succinimide, increasing its solubility in the aqueous layer.[3] Caution: Ensure your product is stable under basic conditions.[1]
-
A final wash with brine (saturated NaCl solution) can help remove residual water and break up emulsions.[1]
-
Issue 2: Formation of an emulsion during aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, particularly with chlorinated solvents like dichloromethane (DCM).[1]
-
Troubleshooting Steps:
Issue 3: Loss of a water-soluble product during aqueous workup.
-
Possible Cause: The product has significant polarity and partitions into the aqueous layer.
-
Troubleshooting Steps:
Issue 4: Succinimide co-elutes with the product during silica gel column chromatography.
-
Possible Cause: Succinimide is a polar compound and can co-elute with polar products on normal-phase silica gel.[2]
-
Troubleshooting Steps:
-
Prioritize an aqueous workup: Before attempting chromatography, perform a thorough aqueous wash, potentially with a basic solution, to remove the bulk of the succinimide.
-
Adjust the solvent system: A less polar eluent system may improve separation.
-
Reverse-phase chromatography: Consider using reverse-phase HPLC, as it separates compounds based on hydrophobicity and can often resolve products from succinimide impurities.[2]
-
Data Presentation
Table 1: Solubility of N-Bromosuccinimide (NBS) and Succinimide in Common Solvents
| Compound | Water | Diethyl Ether | Hexane | Carbon Tetrachloride | Acetone | Acetic Acid |
| N-Bromosuccinimide (NBS) | Slightly soluble[4] | Insoluble[4] | Insoluble[4] | Insoluble[4] | Soluble[4][5] | Slightly soluble[4] |
| Succinimide | Slightly soluble[6] | Insoluble[6] | Insoluble[6] | Insoluble[6] | --- | Slightly soluble[6] |
Note: "Slightly soluble" and "Insoluble" are qualitative terms. The exact solubility can vary with temperature.
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Product Isolation
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.
-
Quenching Excess NBS:
-
Cool the reaction mixture to room temperature.
-
If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[1]
-
-
Dilution:
-
Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Aqueous Base): Add an equal volume of saturated sodium bicarbonate solution, shake gently, and separate the layers.[1] Repeat this wash.
-
Wash 2 (Water): Add an equal volume of deionized water, shake, and separate the layers.
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Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]
-
Protocol 2: Purification by Filtration/Precipitation
This method is effective when the reaction is conducted in a solvent in which succinimide is insoluble.
-
Cooling:
-
After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]
-
-
Filtration:
-
Rinsing:
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Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1] The filtrate now contains the desired product and can be further purified if necessary.
-
Mandatory Visualization
References
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrazole Alkylation
This technical support center is a resource for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during pyrazole alkylation, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in pyrazole N-alkylation?
Low or no product yield in the N-alkylation of pyrazoles can stem from several factors, ranging from the choice of reagents to the reaction conditions.[1] The primary challenges are often controlling regioselectivity and achieving high yields.[2] Key areas to investigate include the strength and stoichiometry of the base, the reactivity of the alkylating agent, the choice of solvent, and the reaction temperature and time.[1][2]
Q2: How does the choice of base impact the reaction conversion?
The base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic.[1] If the base is not strong enough to deprotonate the pyrazole, the reaction will not proceed efficiently. Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH may be necessary.[1] It is also critical to ensure anhydrous conditions, as water can quench the pyrazole anion and react with strong bases.[1]
Q3: My starting materials are not fully soluble in the reaction mixture. Could this be the cause of the low yield?
Yes, poor solubility of the pyrazole or the base can significantly hinder the reaction.[1] If the reactants are not in solution, the reaction kinetics will be very slow, leading to low conversion. Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1][2]
Q4: I am observing a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in the alkylation of unsymmetrical pyrazoles.[2] Regioselectivity is influenced by steric hindrance, solvent choice, the base/catalyst system, and electronic effects of substituents on the pyrazole ring.[2]
-
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] Using a bulkier alkylating agent can increase selectivity for the less hindered position.[1]
-
Solvent: Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[2] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity.[2]
-
Base/Catalyst: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[2] Switching to sodium hydride (NaH) can sometimes prevent the formation of isomeric by-products.[2]
Troubleshooting Guides
Issue 1: Very Low to No Product Yield
If you are observing very low to no yield of your desired N-alkylated pyrazole, follow this systematic troubleshooting guide.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Detailed Steps:
-
Re-evaluate Your Base:
-
Strength: Ensure the base is strong enough for deprotonation. For less reactive alkylating agents, a stronger base like NaH might be necessary.[1]
-
Anhydrous Conditions: Moisture can quench the pyrazole anion. Ensure all reagents and solvents are anhydrous.[1]
-
Stoichiometry: A slight excess of the base is often beneficial.[1]
-
-
Assess Solubility:
-
Check the Alkylating Agent's Reactivity:
-
Leaving Group: The reactivity of the alkylating agent (R-X) depends on the leaving group (X). The general trend is I > Br > Cl.[1] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]
-
Steric Hindrance: A bulky alkylating agent may react slower or require more forcing conditions.
-
-
Optimize Reaction Conditions:
Issue 2: Poor Regioselectivity Leading to Difficult Purification
When the N1 and N2 isomers of your product have very similar polarities, separation by column chromatography can be challenging.[1] The following guide provides strategies to improve regioselectivity.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A logical workflow for improving regioselectivity in pyrazole alkylation.
Detailed Steps:
-
Analyze Steric Factors:
-
Modify the Solvent and Base System:
-
Solvent: Polar aprotic solvents like DMF or DMSO are a good starting point for high selectivity.[2] Fluorinated alcohols like TFE can dramatically increase regioselectivity in certain cases.[2]
-
Base: The combination of K₂CO₃ in DMSO is known to be effective for achieving regioselective N1-alkylation.[2] For some substrates, switching to NaH can prevent the formation of isomeric byproducts.[2][3]
-
-
Consider Alternative Alkylation Methods:
-
Acid-Catalyzed Methods: For certain substrates, acid-catalyzed methods using trichloroacetimidates can offer good yields and regioselectivity, avoiding the use of strong bases.[2][4]
-
Phase Transfer Catalysis (PTC): PTC can provide high yields and simplify work-up, especially under solvent-free conditions.[2]
-
Data Presentation
Table 1: Effect of Base and Solvent on Pyrazole Alkylation Yield
| Entry | Pyrazole Substrate | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloropyrazole | Phenethyl trichloroacetimidate | CSA (0.1) | 1,2-DCE | RT | 4 | 77 | [2][4] |
| 2 | 3-Methylpyrazole | Alkyl Halide | K₂CO₃ (2.0) | DMSO | RT/Heated | Varies | Good | [1][2] |
| 3 | 3-Methylpyrazole | Alkyl Halide | NaH (1.1) | THF/DME | Varies | Varies | Good | [1][3] |
CSA = Camphorsulfonic Acid, DCE = 1,2-Dichloroethane, DMSO = Dimethyl sulfoxide, THF = Tetrahydrofuran, DME = Dimethoxyethane, RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles
This protocol is optimized for the regioselective synthesis of the N1-alkylated product using potassium carbonate in DMSO.[2]
Experimental Workflow for N1-Alkylation
Caption: General experimental workflow for pyrazole N1-alkylation.
Methodology:
-
To a solution of the 3-substituted pyrazole (1.0 equiv) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv).[2]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 equiv) to the suspension.[2]
-
Stir the reaction at the appropriate temperature (e.g., room temperature or heated) and monitor its progress by TLC or LC-MS.[2]
-
After completion, pour the reaction mixture into water.[2]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]
-
Purify the crude residue by flash column chromatography to obtain the desired N-alkylated pyrazole.[2]
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidate
This protocol provides a mild alternative that avoids the use of strong bases.[2]
Methodology:
-
In a flask, combine the pyrazole (1.0 equiv), the trichloroacetimidate electrophile (1.1 equiv), and camphorsulfonic acid (CSA, 0.1 equiv).[2]
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.[2]
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
References
Technical Support Center: Enantioselective Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of pyrrolo[1,2-a]pyrazinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of pyrrolo[1,2-a]pyrazinone derivatives?
A1: The primary strategies for enantioselective synthesis of this scaffold include:
-
Aza-Michael Addition/Cyclization: This is a widely used method involving the intramolecular conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[1] Enantioselectivity is often induced by chiral phase-transfer catalysts or organocatalysts.
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by a Brønsted or Lewis acid. Chiral acids, such as BINOL-derived phosphoric acids, are frequently employed to achieve high enantioselectivity.[2]
-
Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction: This method utilizes chiral phosphoric acids to catalyze the reaction of N-aminoethylpyrroles with aldehydes, yielding chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.[2]
-
Multicomponent Reactions: These reactions combine several starting materials in a one-pot synthesis to construct the pyrrolo[1,2-a]pyrazinone core. Chiral catalysts can be integrated to control the stereochemistry.
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The choice of catalyst depends on the specific reaction strategy:
-
For aza-Michael additions , chiral N-benzylammonium phase-transfer catalysts derived from quinine have been used, though enantiomeric excess can be modest (up to 56% ee).[1]
-
For Pictet-Spengler and aza-Friedel-Crafts reactions , chiral Brønsted acids, particularly BINOL-derived phosphoric acids (e.g., TRIP and [H8]-BINOL-based N-triflylphosphoramides), are highly effective in achieving high enantioselectivity.[2][3]
-
For reactions involving cycloadditions, chiral N,N'-dioxide/Ni(II) complexes have shown success in synthesizing axially chiral pyrazole-based heterobiaryls, a strategy that can be adapted for related scaffolds.
Q3: What are some common methods for purifying pyrrolo[1,2-a]pyrazinone derivatives?
A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method, with eluents such as petroleum ether/ethyl acetate or dichloromethane/methanol mixtures being effective.[4] Recrystallization from solvents like methanol can also be used to obtain highly pure products.[4]
Troubleshooting Guides
Low Reaction Yield
Problem: My reaction is resulting in a low yield of the desired pyrrolo[1,2-a]pyrazinone derivative.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or using microwave irradiation, which has been shown to accelerate some cyclization reactions. |
| Side reactions or decomposition | In aza-Michael cyclizations, non-brominated pyrrole precursors may lead to starting material recovery, rearrangement, or decomposition. Bromination of the pyrrole ring can increase its acidity and favor the desired cyclization.[1] For Pictet-Spengler reactions, the choice of acid and solvent is critical to minimize side product formation. |
| Poor catalyst activity | Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider screening different catalyst loadings to find the optimal concentration. |
| Substrate reactivity | The electronic and steric properties of the substituents on the starting materials can significantly impact reactivity. Electron-withdrawing groups on the Michael acceptor in aza-Michael reactions can enhance reactivity. |
Low Enantioselectivity
Problem: I am obtaining the desired product with low enantiomeric excess (ee).
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal catalyst | Screen a variety of chiral catalysts. For reactions catalyzed by chiral phosphoric acids, modifying the substituents on the BINOL backbone (e.g., using sterically demanding groups) can significantly improve enantioselectivity. |
| Incorrect catalyst loading | The concentration of the chiral catalyst can influence enantioselectivity. In some cases, lower catalyst loadings can surprisingly lead to better results by minimizing background uncatalyzed reactions. |
| Reaction temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Solvent effects | The polarity and coordinating ability of the solvent can impact the catalyst-substrate complex and, consequently, the enantioselectivity. Screen a range of solvents to find the optimal medium for your specific reaction. |
| Racemic background reaction | A non-selective background reaction can compete with the desired catalytic cycle, leading to a decrease in the overall enantioselectivity. Using a more active and selective catalyst can help to outcompete this background reaction. |
Data Presentation
Table 1: Enantioselective Aza-Michael Cyclization of Pyrrole Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| Chiral N-benzylammonium salt | K₂CO₃ | Dichloromethane | Room Temp | - | up to 56 | [1] |
| Ureidoaminal-derived Brønsted base | - | Toluene | -20 | up to 95 | >99 |
Table 2: Enantioselective Pictet-Spengler Type Reactions
| Catalyst (mol%) | Acid | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| (R)-BINOL-phosphoric acid (10) | - | Toluene | 40 | 95 | 96 | [2] |
| Helically chiral cyclopentadiene (10) | - | Dichloromethane | Room Temp | up to 96 | up to 98 |
Experimental Protocols
General Procedure for Chiral Phosphoric Acid-Catalyzed Intramolecular aza-Friedel-Crafts Reaction
This protocol is adapted from a method for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[2]
-
To a dried reaction tube, add the N-aminoethylpyrrole substrate (1.0 equiv.), the aldehyde (1.2 equiv.), and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%).
-
Add the appropriate solvent (e.g., toluene, 0.1 M).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Mandatory Visualization
Caption: General workflow for the enantioselective synthesis of pyrrolo[1,2-a]pyrazinone derivatives.
Caption: Logical relationship in a catalyzed aza-Michael addition for pyrrolo[1,2-a]pyrazinone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction [pubmed.ncbi.nlm.nih.gov]
- 3. N -Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01708J [pubs.rsc.org]
- 4. A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioselectivity. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of pyrazoles, particularly when facing challenges with regioselectivity.
Q1: What is poor regioselectivity in pyrazole synthesis and why is it a common problem?
A1: Poor regioselectivity is a classic issue in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the widely used Knorr synthesis.[1][2] The reaction can produce a mixture of two distinct regioisomers, which are often difficult to separate.[2] This occurs because the initial nucleophilic attack from the substituted hydrazine can happen at either of the two different carbonyl carbons of the dicarbonyl compound, leading to two competing reaction pathways and, consequently, two different pyrazole products.[1][3] Achieving high regioselectivity is crucial to ensure the efficient formation of a single, desired biologically active isomer.[1]
Q2: What primary factors influence the regiochemical outcome of the reaction?
A2: The regioselectivity of the condensation reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is primarily governed by a combination of steric and electronic factors of both reactants, as well as the reaction conditions.[1][4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of the substituents is critical. Electron-withdrawing groups (like CF₃) on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1][5] Conversely, the nucleophilicity of the two nitrogen atoms in the substituted hydrazine is influenced by its own substituent.
-
Reaction pH: The acidity or basicity of the reaction medium can significantly influence which regioisomer is favored.[1][6] Acidic conditions can alter the reaction pathway compared to neutral or basic conditions, often leading to a different major product.[6]
-
Solvent Choice: The solvent plays a crucial role. Traditional solvents like ethanol often lead to mixtures of regioisomers.[7][8] However, aprotic dipolar solvents or specialized fluorinated alcohols can dramatically improve selectivity.[5][7][8]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: Addressing poor regioselectivity involves carefully controlling the reaction conditions and choosing the right synthetic strategy. Here are several effective approaches:
-
Optimize Solvent Selection: This is one of the most effective strategies. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation compared to standard solvents like ethanol.[7][8] For instance, reactions that yield equimolar mixtures in ethanol can produce a single dominant regioisomer in TFE or HFIP.[5][7]
-
Control Reaction pH: Adjusting the pH can steer the reaction toward a specific isomer. For example, when reacting arylhydrazines with 1,3-dicarbonyls, acidic conditions might favor one regioisomer, while neutral conditions could favor the other.[6]
-
Leverage Alternative Synthetic Routes: If the Knorr synthesis proves problematic, consider alternative methods known for high regioselectivity:
-
From Hydrazones and Nitroolefins: This method offers excellent regioselectivity by controlling the nucleophilicity of the hydrazone atoms, proceeding through a stepwise cycloaddition mechanism.[9]
-
From N-Alkylated Tosylhydrazones and Alkynes: This approach provides complete regioselectivity, especially when the substituents are similar, and avoids the formation of diazo intermediates.[10][11]
-
Catalyst-Mediated Reactions: Various catalysts can enforce regioselectivity. Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines and iron-catalyzed routes from diarylhydrazones and vicinal diols are highly regioselective.[12][13]
-
Data Presentation: Effect of Solvent on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. The table below summarizes the quantitative effect of different solvents on the reaction between various unsymmetrical 1,3-dicarbonyls and substituted hydrazines.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Regioisomer Ratio (A:B)¹ | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~2:1 | [8] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [7][8] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | Ethanol | Equimolar Mixture | [5] |
| 1-(4-Chlorophenyl)-1,3-butanedione | Phenylhydrazine | DMA | 98:2 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Mixture | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | DMA | >99.8:0.2 | [5] |
¹Regioisomer A corresponds to the N-substituted nitrogen being adjacent to R¹, and Regioisomer B corresponds to it being adjacent to R². TFE = 2,2,2-Trifluoroethanol; DMA = N,N-Dimethylacetamide.
Key Experimental Protocols
Protocol 1: General Procedure for High-Regioselectivity Pyrazole Synthesis Using Fluorinated Alcohols
This protocol describes a general method for the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, employing a fluorinated alcohol to enhance regioselectivity.[7]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.5 equiv)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (0.3 mmol) in the chosen fluorinated solvent (0.5 mL) in a round-bottom flask.
-
Slowly add the substituted hydrazine (0.45 mmol) to the solution at room temperature with stirring.
-
Continue to stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Take up the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Visualizations
Caption: Knorr synthesis pathways leading to different regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 13. Pyrazole synthesis [organic-chemistry.org]
preventing decomposition of pyrazole derivatives during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of your compounds during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pyrazole derivative decomposition during workup?
A1: Decomposition of pyrazole derivatives during workup can be attributed to several factors:
-
pH Extremes: Pyrazoles can be sensitive to both strong acids and strong bases.[1] Strong bases may cause ring opening, while strong acids can lead to degradation of certain derivatives.[2]
-
Oxidation: While the pyrazole ring itself is generally resistant to oxidation, substituents on the ring can be susceptible to oxidizing agents.[3][4] In some biological systems, oxidation can lead to the formation of hydroxypyrazoles.[5]
-
Elevated Temperatures: Although generally thermally stable, prolonged exposure to high temperatures during workup steps like solvent evaporation can lead to degradation, especially for derivatives with sensitive functional groups.[6][7]
-
Hydrolytic Instability: Functional groups such as esters on the pyrazole ring can be prone to hydrolysis, particularly under acidic or basic conditions.[8]
-
Reactive Reagents: Residual reactive reagents from the synthesis step can cause degradation during workup if not properly quenched or removed.
Q2: How does the substitution pattern on the pyrazole ring affect its stability?
A2: The nature and position of substituents play a crucial role in the stability of pyrazole derivatives.
-
Electron-withdrawing groups can increase the acidity of the N-H proton, making the compound more susceptible to deprotonation and subsequent reactions in the presence of a base.[9]
-
Electron-donating groups can increase the basicity of the ring nitrogens, potentially making them more reactive towards acids.[9]
-
Bulky substituents can provide steric hindrance, which may protect the ring from certain reactions but can also introduce ring strain, potentially leading to instability under certain conditions.
-
Functional groups prone to hydrolysis , such as esters or amides, can be a source of instability, especially in acidic or basic aqueous workups.[8]
-
Highly nitrated pyrazoles are known to be sensitive and can be thermally unstable.[10][11]
Q3: What general precautions can I take to minimize decomposition during workup?
A3: To minimize decomposition, consider the following general precautions:
-
Use Mild Conditions: Whenever possible, perform workup procedures at room temperature or below.[1]
-
Control pH: Carefully neutralize the reaction mixture. Avoid using strong acids or bases unless your specific pyrazole derivative is known to be stable under these conditions.[1] Use of a buffered aqueous solution for extraction can be beneficial.
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform the workup under an inert atmosphere (e.g., nitrogen or argon).
-
Prompt Processing: Avoid leaving the crude product in solution for extended periods. Proceed with purification as soon as possible after the reaction is complete.
-
Solvent Choice: Select appropriate solvents for extraction and purification that do not promote decomposition. The choice of solvent can significantly impact the stability of your compound.[12][13]
Troubleshooting Guides
Issue 1: My pyrazole derivative is degrading during aqueous workup.
-
Possible Cause: The pH of the aqueous solution may be too acidic or too basic for your compound.[1] Alternatively, the compound may be hydrolytically unstable.[8]
-
Troubleshooting Steps:
-
Monitor pH: Before and during the aqueous wash, check the pH of the aqueous layer.
-
Use Buffered Solutions: Instead of using strong acids or bases for neutralization or extraction, consider using buffered solutions (e.g., phosphate or bicarbonate buffers) to maintain a pH range where your compound is stable.
-
Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous layer.
-
Work at Low Temperature: Perform the extractions at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.[1]
-
Issue 2: I observe significant product loss and impurity formation after chromatography.
-
Possible Cause: The silica or alumina gel used for chromatography might be too acidic or basic, causing on-column decomposition. The solvent system may also be promoting degradation.
-
Troubleshooting Steps:
-
Deactivate Stationary Phase: Neutralize the silica or alumina gel by washing it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., triethylamine) or acid (e.g., acetic acid), depending on the sensitivity of your compound.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization, solid-phase extraction (SPE), or preparative thin-layer chromatography (prep-TLC).[12]
-
Solvent System Optimization: Experiment with different solvent systems for chromatography that are less likely to cause decomposition.
-
Issue 3: The color of my organic layer changes during solvent evaporation, and the final product is impure.
-
Possible Cause: The compound may be thermally unstable or sensitive to air (oxidation) at the temperature used for solvent removal.[7]
-
Troubleshooting Steps:
-
Reduce Evaporation Temperature: Use a rotary evaporator with a water bath set to a lower temperature. For highly sensitive compounds, consider removing the solvent at room temperature under high vacuum.
-
Use an Inert Atmosphere: If oxidation is suspected, introduce a slow stream of nitrogen or argon into the flask during evaporation.
-
Antioxidant Addition: In some cases, adding a small amount of a radical scavenger or antioxidant (e.g., BHT) to the solution before evaporation can help prevent oxidative degradation.
-
Data Presentation
Table 1: Influence of Workup Conditions on Pyrazole Derivative Stability (Illustrative Data)
| Parameter | Condition | Observation | Recommendation |
| pH | Strong Acid (pH < 2) | Potential for degradation and ring cleavage in sensitive derivatives.[1] | Use mild acidic conditions or buffered solutions. |
| Strong Base (pH > 12) | Risk of deprotonation and ring opening.[14][2] | Use mild basic conditions (e.g., NaHCO₃) or buffered solutions. | |
| Temperature | > 50 °C | Increased rate of decomposition for thermally sensitive compounds.[7] | Perform workup at or below room temperature. |
| Atmosphere | Air | Oxidation of sensitive functional groups on the pyrazole ring.[3] | Use an inert atmosphere (N₂ or Ar) for sensitive compounds. |
| Stationary Phase | Acidic Silica Gel | On-column degradation of acid-sensitive pyrazoles. | Neutralize silica gel or use an alternative purification method. |
Experimental Protocols
Protocol 1: General Mild Aqueous Workup for Pyrazole Derivatives
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride for organometallic reagents, or sodium bicarbonate for acidic reactions) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent and a sufficient amount of deionized water or brine.
-
Washing: Gently shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the aqueous layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) and then with brine. Monitor the pH of the aqueous washes to ensure neutrality.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (< 40 °C).
Protocol 2: Neutralization and Purification of Acid-Sensitive Pyrazole Derivatives on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system.
-
Neutralization: Add 1% triethylamine (or another suitable base) to the slurry and stir for 15 minutes.
-
Column Packing: Pack the column with the neutralized silica gel slurry.
-
Elution: Load the crude product and elute with the solvent system containing the added base.
-
Product Isolation: Collect the fractions containing the desired product and remove the solvent under reduced pressure. The volatile base can often be removed under high vacuum.
Visualizations
Caption: A troubleshooting workflow for addressing the decomposition of pyrazole derivatives during workup.
Caption: Factors influencing the stability of pyrazole derivatives during experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 5. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
Validation & Comparative
Unveiling the Molecular Signature: A Comparative Guide to the 1H NMR and HPLC-MS Identification of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
For researchers, scientists, and professionals in drug development, the precise identification and characterization of novel chemical entities are paramount. This guide provides a detailed comparison of the analytical techniques used to confirm the structure of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, a heterocyclic compound with potential applications in medicinal chemistry. By presenting experimental data from 1H Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), this document offers a comprehensive reference for the verification of this molecule.
The synthesis of this compound involves the bromination of its precursor, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The structural confirmation of the final product relies on the distinct changes observed in its spectroscopic and spectrometric profiles compared to the starting material.
1H NMR Spectroscopy: A Window into the Proton Environment
1H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The introduction of a bromine atom at the 3-position of the pyrrolo[1,2-b]pyrazole ring system induces significant changes in the chemical shifts of the neighboring protons.
A comparison of the 1H NMR data for the parent compound and its brominated derivative highlights these changes. While specific experimental data for this compound is not publicly available in detail, the expected shifts can be inferred from the analysis of the precursor and related structures.
Table 1: Comparative 1H NMR Data
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | H-3 | ~5.93 | d | ~1.2 |
| H-2 | ~7.48 | d | ~1.2 | |
| H-5 (CH2) | ~4.11 | t | ~7.2 | |
| H-6 (CH2) | ~2.86 | t | ~7.2 | |
| H-4 (CH2) | ~2.54-2.60 | m | ||
| This compound | H-2 | Expected downfield shift from 7.48 | s | - |
| H-5 (CH2) | ~4.1-4.2 | t | ~7.2 | |
| H-6 (CH2) | ~2.8-2.9 | t | ~7.2 | |
| H-4 (CH2) | ~2.5-2.7 | m |
Note: The expected chemical shifts for the brominated compound are estimations based on the general effects of halogenation on aromatic and heterocyclic systems. The multiplicity of H-2 is expected to change from a doublet to a singlet due to the substitution of H-3 with bromine.
HPLC-MS: Separation and Mass Confirmation
HPLC-MS is an indispensable technique for the purification and identification of compounds in a mixture. For this compound, HPLC provides a means of separating the product from any unreacted starting material or byproducts, while mass spectrometry confirms its molecular weight and provides clues about its elemental composition.
The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units.
Table 2: HPLC-MS Data
| Parameter | Value |
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 g/mol |
| Expected m/z for [M+H]+ | 187.98 (for 79Br) and 189.98 (for 81Br) |
| Isotopic Pattern | Characteristic 1:1 ratio for [M+H]+ and [M+H+2]+ |
Experimental Protocols
1H NMR Spectroscopy
Instrumentation: A 300 MHz or higher NMR spectrometer.
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl3), containing 0.03% tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
HPLC-MS
Instrumentation: A High-Performance Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of the compound from impurities.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-30 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A mass range that includes the expected molecular ion peaks (e.g., m/z 100-300).
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Appropriate for the instrument (e.g., 120-150 °C).
-
Desolvation Temperature: 300-350 °C.
Visualization of the Analytical Workflow
The logical flow of identifying this compound can be visualized as follows:
Caption: Analytical workflow for the synthesis and identification of the target compound.
This comprehensive guide provides the necessary framework for the unambiguous identification of this compound. By combining the detailed structural information from 1H NMR with the precise mass confirmation from HPLC-MS, researchers can confidently verify the integrity of their synthesized compound for further investigation in drug discovery and development programs.
Spectroscopic Characterization of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole and its non-brominated analogue, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole. The characterization of novel heterocyclic compounds is fundamental in drug discovery and development, and a thorough understanding of their spectroscopic properties is crucial for structural elucidation and purity assessment. This document summarizes key spectroscopic data and provides standardized experimental protocols for obtaining such data.
Spectroscopic Data Comparison
The following tables summarize the available experimental and representative spectroscopic data for this compound and its parent compound, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| This compound [1] | 7.43 (s, 1H) | H-2 |
| 4.16 (t, J = 7.2 Hz, 2H) | H-6 | |
| 2.85 (t, J = 7.2 Hz, 2H) | H-4 | |
| 2.64-2.57 (m, 2H) | H-5 | |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole [1] | 7.48 (d, J = 1.2 Hz, 1H) | H-2 |
| 5.93 (d, J = 1.2 Hz, 1H) | H-3 | |
| 4.11 (t, J = 7.2 Hz, 2H) | H-6 | |
| 2.86 (t, J = 7.2 Hz, 2H) | H-4 | |
| 2.60-2.54 (m, 2H) | H-5 |
Table 2: ¹³C NMR Data (Representative)
Note: Experimental ¹³C NMR data for the target compounds were not available. The data presented below is representative of similar 5,6-fused bicyclic pyrazole systems and is intended to provide an expected range of chemical shifts.
| Compound | Representative Chemical Shift (δ) ppm | Assignment |
| This compound | ~145-155 | C-7a |
| ~120-130 | C-2 | |
| ~90-100 | C-3 | |
| ~45-55 | C-6 | |
| ~20-30 | C-4 | |
| ~20-30 | C-5 | |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | ~140-150 | C-7a |
| ~130-140 | C-2 | |
| ~100-110 | C-3 | |
| ~45-55 | C-6 | |
| ~20-30 | C-4 | |
| ~20-30 | C-5 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) |
| This compound [1] | ESI(+) | 187.0 |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole [1] | ESI(+) | 108.1 |
Table 4: Infrared (IR) Spectroscopy Data (Representative)
Note: Experimental IR data for the target compounds were not available. The data presented below is representative of similar pyrrolo-pyrazole derivatives and highlights key expected vibrational frequencies.
| Compound | Representative IR Absorptions (cm⁻¹) | Assignment |
| This compound | ~3100-3150 | =C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) | |
| ~1500-1600 | C=N, C=C stretch (ring) | |
| ~1400-1450 | CH₂ bend | |
| ~600-800 | C-Br stretch | |
| 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | ~3100-3150 | =C-H stretch (aromatic) |
| ~2850-2960 | C-H stretch (aliphatic) | |
| ~1500-1600 | C=N, C=C stretch (ring) | |
| ~1400-1450 | CH₂ bend |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[2]
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 300 °C) and flow rate to facilitate desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Method: Electron Ionization (EI)
-
Sample Introduction: The sample must be volatile and can be introduced via a direct insertion probe or a gas chromatograph (GC).[3] For direct probe analysis, a small amount of solid or liquid sample is placed in a capillary tube.[3]
-
Ionization: The volatile sample molecules are bombarded with a beam of electrons, typically at 70 eV, causing ionization and fragmentation.[3][4]
-
Analysis: The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).[5]
-
Analysis: Apply pressure with the anvil to ensure good contact between the sample and the crystal.[6]
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[6]
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Logical workflow for spectroscopic characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
The Impact of Bromination on the Biological Activity of Pyrrole-Fused Pyrazoles: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of heterocyclic compounds is paramount. This guide provides an objective comparison of the biological activity of brominated versus non-brominated pyrrolo[1,2-b]pyrazoles, supported by experimental data from a closely related pyrazole derivative series due to the limited availability of direct comparative studies on the target scaffold.
This guide leverages data from a study on substituted pyrazolines to illustrate the potential effects of bromination. The findings suggest that the presence of a bromo substituent can enhance the antimicrobial and antifungal properties of these compounds.
General Structure of Pyrrolo[1,2-b]pyrazoles
The core structure of pyrrolo[1,2-b]pyrazole consists of a fused pyrrole and pyrazole ring system. Bromination can occur at various positions on this scaffold, influencing the molecule's electronic and steric properties, and consequently its interaction with biological targets.
Caption: General chemical structure of the pyrrolo[1,2-b]pyrazole scaffold, highlighting a potential site for bromination.
Comparative Biological Activity: A Case Study on Pyrazoline Derivatives
In the absence of direct data for pyrrolo[1,2-b]pyrazoles, this section presents a comparative analysis of the antimicrobial activity of non-brominated and brominated pyrazoline derivatives. The data is adapted from a study that synthesized a series of these compounds and evaluated their efficacy against various bacterial and fungal strains.
| Compound ID | R (Substituent) | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 1 | H (Non-brominated) | Staphylococcus aureus | 250 |
| 2 | Br (Brominated) | Staphylococcus aureus | 125 |
| 1 | H (Non-brominated) | Bacillus subtilis | 250 |
| 2 | Br (Brominated) | Bacillus subtilis | 125 |
| 1 | H (Non-brominated) | Escherichia coli | 500 |
| 2 | Br (Brominated) | Escherichia coli | 250 |
| 1 | H (Non-brominated) | Candida albicans | 500 |
| 2 | Br (Brominated) | Candida albicans | 250 |
| 1 | H (Non-brominated) | Aspergillus niger | 500 |
| 2 | Br (Brominated) | Aspergillus niger | 250 |
The data clearly indicates that the brominated pyrazoline derivative (Compound 2) exhibits significantly lower MIC values compared to its non-brominated counterpart (Compound 1) against all tested microorganisms. This suggests that the presence of the bromine atom enhances the antimicrobial and antifungal activity of the pyrazoline scaffold. This enhancement is likely attributable to factors such as increased lipophilicity, which can facilitate cell membrane penetration, and the alteration of the molecule's electronic properties, potentially leading to stronger interactions with biological targets. Research has shown that the addition of lipophilic chloro and bromo substituents often leads to increased antimicrobial activity.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data section.
Synthesis of Pyrazoline Derivatives
The synthesis of the pyrazoline derivatives involved a multi-step process. Initially, substituted chalcones were prepared through a Claisen-Schmidt condensation of appropriate aromatic aldehydes with acetophenone. These chalcones were then cyclized with hydrazine hydrate in the presence of a catalytic amount of acetic acid to yield the final pyrazoline compounds. The brominated analogs were synthesized using bromo-substituted aromatic aldehydes in the initial condensation step.
Antimicrobial and Antifungal Susceptibility Testing
The antimicrobial and antifungal activities of the synthesized compounds were determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Susceptibility Testing:
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Detailed Steps:
-
Preparation of Stock Solutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of a specific concentration.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth media overnight. The cultures were then diluted to achieve a standardized cell density.
-
Serial Dilution: The compound stock solutions were serially diluted in a 96-well microtiter plate using the appropriate growth medium to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible microbial growth.
Conclusion
References
Comparative Crystallographic Analysis of Pyrrolo[1,2-b]pyridazine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural landscape of pyrrolo[1,2-b]pyridazine derivatives, supported by experimental X-ray crystallographic data. This guide provides a comparative analysis of key structural parameters and a comprehensive experimental protocol for crystallographic studies.
The pyrrolo[1,2-b]pyridazine scaffold is a significant heterocyclic framework in medicinal chemistry, exhibiting a wide range of biological activities. Understanding the three-dimensional structure of these derivatives is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into their solid-state conformation and intermolecular interactions. This guide compares the crystallographic data of three distinct pyrrolo[1,2-b]pyridazine derivatives: 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine ( 1 ), Methyl 7-ethyl-2-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate ( 2a ), and 2,7-dimethyl-5,6-bis(methoxycarbonyl)pyrrolo[1,2-b]pyridazine ( 3 ).
Comparative Crystallographic Data
The crystallographic data for the three derivatives reveals variations in their crystal systems, space groups, and unit cell parameters, reflecting the influence of different substituents on the crystal packing.
| Parameter | 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine (1)[1][2] | Methyl 7-ethyl-2-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate (2a)[3] | 2,7-dimethyl-5,6-bis(methoxycarbonyl)pyrrolo[1,2-b]pyridazine (3) |
| Formula | C₁₄H₁₁ClN₂ | C₁₇H₁₆N₂O₂ | C₁₃H₁₄N₂O₄ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 3.8568(1) | 8.83(2) | 10.457(1) |
| b (Å) | 11.0690(3) | 10.59(3) | 8.081(1) |
| c (Å) | 26.4243(7) | 16.57(5) | 15.531(2) |
| α (°) ** | 90 | 88.16(12) | 90 |
| β (°) | 92.777(1) | 81.03(13) | 108.89(1) |
| γ (°) | 90 | 66.81(11) | 90 |
| Volume (ų) ** | 1127.5(1) | 1402(8) | 1241.1(3) |
| Z | 4 | 2 | 4 |
| Temperature (K) | 113 | 293 | 150 |
Table 1: Comparison of Crystallographic Data for Pyrrolo[1,2-b]pyridazine Derivatives.
In compound 2a , the presence of a phenyl and an ethyl group leads to a triclinic crystal system, with two independent molecules in the asymmetric unit.[3] The aromatic fragments in these two molecules are non-planar, with dihedral angles of 26.82(6)° and 16.42(6)° respectively.[3] In contrast, derivative 1 , featuring a chlorophenyl and a methyl group, adopts a monoclinic crystal system.[1][2] The molecule assumes a planar conformation in the crystal, and the packing is characterized by π-π stacking with an interplanar spacing of 3.400 Å.[1]
Experimental Protocols
The determination of the crystal structures of these pyrrolo[1,2-b]pyridazine derivatives involves a standardized workflow, from crystal growth to data analysis.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvents for this class of compounds include isopropanol, methanol, or ethanol. The process involves dissolving the purified compound in a minimum amount of the chosen solvent, followed by filtration to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed at room temperature, enabling the slow evaporation of the solvent and the formation of well-ordered crystals over several days.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer. For the derivatives discussed, data was collected at low temperatures (113 K for 1 and 150 K for 3 ) to minimize thermal vibrations and improve data quality. X-ray diffraction data are collected using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation. A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Visualization of the Crystallographic Workflow
The general workflow for X-ray crystallography of small molecules like pyrrolo[1,2-b]pyridazine derivatives can be visualized as a sequential process.
Figure 1: General workflow for X-ray crystallography of small molecules.
This comparative guide highlights the structural diversity within the pyrrolo[1,2-b]pyridazine class and provides a foundational experimental framework for researchers. The detailed crystallographic data presented can aid in computational modeling and the design of new derivatives with enhanced biological activities.
References
- 1. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and X-ray structure of a new pyrrolo[1,2-b]-pyridazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of Pyrrolo[1,2-d]tetrazoles: A Computational and Spectroscopic Comparison
A deep dive into the structural ambiguities of pyrrolo[1,2-d]tetrazoles reveals the power of computational chemistry in resolving conflicting experimental findings. This guide compares theoretical calculations with experimental data to provide a clearer understanding of the tautomerism and isomerism inherent in this heterocyclic system, offering valuable insights for researchers in medicinal chemistry and materials science.
The pyrrolo[1,2-d]tetrazole scaffold is a key structural motif in various compounds with potential biological and chemical applications. However, its synthesis and characterization have been plagued by ambiguity, with conflicting reports on the true molecular structure. Recent computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in clarifying these structural puzzles. This guide provides a comprehensive comparison of the computational findings with available experimental data, focusing on the energetic stability of different tautomers and isomers.
Prototropic Tautomerism and Ring-Chain Isomerism: A Tale of Two Structures
A central challenge in the study of pyrrolo[1,2-d]tetrazoles lies in the possibility of prototropic tautomerism and ring-chain isomerism with the corresponding 2-azido-pyrrole derivatives. DFT calculations have been pivotal in determining the relative stabilities of these forms.
A key study investigated two specific structural problems within the pyrrolo[1,2-d]tetrazole series. The first involved determining the exact structure of the carboxyethyl ester product from the reaction of 7-methylpyrrolotetrazolide with ethyl chloroformate. The second addressed the structure of a precursor for a dye, which was initially reported as a tetrazole but was later proposed to be a 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile.[1][2][3]
Computational Approach to Structural Elucidation
The primary computational method employed to resolve these ambiguities was DFT at the GIAO/B3LYP/6-311++G(d,p) level of theory for chemical shift calculations and B3LYP-D3(BJ)/6-311++G(d,p) for energy calculations.[1][2] These methods have been shown to provide reliable predictions of molecular geometries, relative energies, and NMR chemical shifts.
Comparative Analysis of Tautomer and Isomer Stabilities
The relative energies of the different tautomers and the azido isomer were calculated to determine the most stable structures. The results are summarized in the table below.
| Structure | Computational Method | Relative Energy (kJ/mol) | Dipole Moment (Debye) |
| 5H-pyrrolo[1,2-d]tetrazole (5H-T) | B3LYP-D3(BJ)/6-311++G(d,p) | 0.0 | 3.45 |
| 1H-pyrrolo[1,2-d]tetrazole (1H-T) | B3LYP-D3(BJ)/6-311++G(d,p) | 25.1 | 6.45 |
| 3H-pyrrolo[1,2-d]tetrazole (3H-T) | B3LYP-D3(BJ)/6-311++G(d,p) | 38.5 | 2.30 |
| 2-azido-1H-pyrrole (1H-A) | B3LYP-D3(BJ)/6-311++G(d,p) | 43.1 | 2.86 |
| ethyl 7-methyl-1H-pyrrolo[1,2-d]tetrazole-1-carboxylate (3T) | GIAO/B3LYP/6-311++G(d,p) | - | - |
| 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile (5/6A) | B3LYP-D3(BJ)/6-311++G(d,p) | Energetically preferred | - |
Data extracted from "Conflicting findings in pyrrolo[1,2-d]tetrazoles: a computational study".[1]
The computational results clearly indicate that the 5H-tautomer of pyrrolo[1,2-d]tetrazole is the most stable among the neutral tautomers in the gas phase.[2] This is a significant finding as it provides a theoretical basis for predicting the predominant form of this heterocyclic system. Furthermore, the energy calculations for the dye precursor demonstrated that the open-chain 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile (5/6A) is energetically more favorable than its cyclic tetrazole isomer.[1]
Experimental Protocols and Corroboration
The validation of computational predictions hinges on their agreement with experimental data. In the case of pyrrolo[1,2-d]tetrazoles, NMR spectroscopy is a powerful tool for structural elucidation.
Synthesis of 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile
The synthesis of the compound identified as the azido isomer involved a multi-step process that was crucial in providing the material for spectroscopic analysis. While the original patents reported the formation of a tetrazole, attempts to replicate the synthesis yielded the open-chain azido compound.[1]
Computational NMR Spectroscopy
The GIAO/B3LYP/6-311++G(d,p) level of theory was used to calculate the NMR chemical shifts of the proposed structures.[1] These calculated shifts were then compared with the experimental NMR data of the synthesized compounds. The excellent agreement between the calculated shifts for the 2-azido-5-chloro-1H-pyrrole-3,4-dicarbonitrile and the experimental spectrum provided strong evidence for the open-chain structure, resolving the conflicting reports.[1] Similarly, calculated chemical shifts for ethyl 7-methyl-1H-pyrrolo[1,2-d]tetrazole-1-carboxylate (3T) helped to firmly establish its structure.[1]
Conclusion
The synergistic use of DFT calculations and experimental data, particularly NMR spectroscopy, has proven to be a powerful strategy for resolving complex structural problems in the chemistry of pyrrolo[1,2-d]tetrazoles. The computational studies have not only clarified the structures of specific compounds but have also provided a general framework for understanding the delicate balance between prototropic tautomerism and ring-chain isomerism in this class of heterocycles. For researchers and drug development professionals, these findings underscore the importance of integrating computational chemistry into the process of molecular design and characterization to avoid misinterpretation of experimental results and to guide the synthesis of desired isomers.
References
Unlocking Precision Oncology: A Comparative Guide to Molecular Docking of Pyrazole Derivatives with Protein Kinases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies involving pyrazole derivatives and their interactions with various protein kinases, crucial targets in cancer therapy. This analysis, supported by experimental data from recent studies, aims to shed light on the structure-activity relationships and therapeutic potential of these promising small molecules.
Protein kinases, pivotal regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective protein kinase inhibitors.[1][2] Molecular docking studies are instrumental in elucidating the binding modes and predicting the affinity of these derivatives, thereby guiding the rational design of next-generation anticancer agents.[3]
This guide compares the docking performance of various pyrazole derivatives against several key protein kinases implicated in tumorigenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and various others.
Comparative Docking Analysis
The following table summarizes the quantitative data from several key molecular docking studies, offering a side-by-side comparison of the binding affinities of different pyrazole derivatives with their respective protein kinase targets. Lower binding energy values typically indicate a more favorable interaction.
| Pyrazole Derivative | Target Protein Kinase (PDB ID) | Docking Software | Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 | Not Specified | [4][5] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | AutoDock 4.2 | -8.57 | Not Specified | [4][5] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | AutoDock 4.2 | -10.35 | Ile10, Lys20, Lys89, Asp145 (H-bonds) | [6] |
| Compound 6 (a 1,3,4-triarylpyrazole) | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Not Specified | Not Specified | Binds to ATP-binding sites | [7][8] |
| Compound EH32 (amino group at o-position) | RET Protein Tyrosine Kinase | Not Specified | Highest Binding Affinity | Not Specified | [9] |
| Compound 25 | RET Kinase (4CKJ) | Autodock 4 | Not Specified | Leu730, Gly731, Val738, Ala756, Val804, Glu805, Tyr806, Ala807, Lys808, Tyr809, Gly810, Ser811, Leu881 | [3] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the docking results. While specific parameters can vary, a general workflow is often followed.
Molecular Docking Protocol (General)
A flexible ligand docking approach is commonly employed using software such as AutoDock 4.2.[5][6] The general steps include:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein kinase is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure. The pyrazole derivative structures are sketched using chemical drawing software and optimized to their lowest energy conformation.
-
Grid Map Generation: A grid box is defined around the active site of the protein to encompass all potential binding residues. The grid parameters are set to cover the binding pocket.
-
Docking Simulation: The prepared ligand is then docked into the defined grid box of the target protein. The docking algorithm, often a Lamarckian Genetic Algorithm, explores various conformations and orientations of the ligand within the active site.
-
Analysis of Results: The results are analyzed based on the binding energy and the interactions formed between the ligand and the protein. The pose with the lowest binding energy is typically considered the most favorable. The interactions, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[6] Validation of the docking protocol is often performed by redocking the co-crystallized ligand into the active site and calculating the root mean square deviation (RMSD) between the docked and original poses.[3]
Visualizing Molecular Docking and Signaling Pathways
To better understand the context and workflow of these studies, the following diagrams have been generated using Graphviz.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Silico ADMET Profiling of Novel Pyrazole Compounds: A Comparative Guide
The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, integral to the structure of numerous drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies.[1] However, the journey of a drug candidate from discovery to clinic is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary reason for late-stage failures. In-silico ADMET profiling offers a crucial, cost-effective, and rapid method to de-risk and prioritize novel pyrazole compounds early in the drug discovery pipeline.[2] This guide provides a comparative overview of the in-silico ADMET properties of representative pyrazole derivatives, details the experimental protocols for their assessment, and visualizes the typical workflow.
Comparative ADMET Profile of Representative Pyrazole Compounds
The ADMET characteristics of pyrazole derivatives are highly dependent on their substitution patterns, which influence their physicochemical properties. The following table summarizes key in-silico predicted ADMET parameters for a selection of hypothetical, yet representative, pyrazole compounds (PZ-A, PZ-B, PZ-C) compared to a standard reference drug, Celecoxib, which features a pyrazole core.
| Property | PZ-A (Novel Kinase Inhibitor Candidate) | PZ-B (Novel Antiviral Candidate) | PZ-C (Novel CNS Agent Candidate) | Celecoxib (Reference COX-2 Inhibitor) |
| Molecular Weight ( g/mol ) | 450.5 | 380.4 | 320.3 | 381.37 |
| LogP (Lipophilicity) | 3.8 | 2.5 | 1.9 | 3.5 |
| Aqueous Solubility (logS) | -4.2 (Moderately Soluble) | -3.1 (Soluble) | -2.5 (Highly Soluble) | -4.8 (Poorly Soluble) |
| Human Intestinal Absorption (%) | > 90% | > 90% | > 95% | > 90% |
| Caco-2 Permeability (logPapp) | > 0.9 (High) | 0.5 (Moderate) | 0.2 (Low to Moderate) | > 0.9 (High) |
| Blood-Brain Barrier (BBB) Permeation | No | No | Yes | No |
| CYP450 Inhibition | Inhibitor of CYP2D6, CYP3A4 | Non-inhibitor | Non-inhibitor | Inhibitor of CYP2C9 |
| Hepatotoxicity | High Risk | Low Risk | Low Risk | Medium Risk |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | High Risk | Low Risk | Low Risk | Low Risk |
Note: The data presented in this table is a synthesized representation based on typical values found in computational studies of pyrazole derivatives and should be considered illustrative.
Experimental Protocols for In-Silico ADMET Profiling
The in-silico ADMET profiling of novel pyrazole compounds is conducted using a variety of computational models and software platforms. These tools utilize the chemical structure of the compound, typically in the form of a SMILES (Simplified Molecular Input Line Entry System) string, to predict its pharmacokinetic and toxicological properties.
General Methodology:
-
Compound Structure Input: The two-dimensional structure of the novel pyrazole derivative is converted into a machine-readable format, most commonly a SMILES string.
-
Selection of In-Silico Tools: A variety of web-based servers and standalone software are available for ADMET prediction. Commonly used platforms include SwissADME, pkCSM, ADMETlab, and commercial packages like ADMET Predictor®.[2][3] It is advisable to use a consensus approach, employing multiple tools to increase the reliability of the predictions.
-
Prediction of Physicochemical Properties: Key molecular descriptors such as molecular weight, LogP (a measure of lipophilicity), and aqueous solubility are calculated. These properties are fundamental to the "drug-likeness" of a molecule and heavily influence its ADMET profile.
-
Pharmacokinetic (ADME) Prediction:
-
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. Models often assess compliance with Lipinski's Rule of Five.[4]
-
Distribution: Predictions include blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.
-
Metabolism: The primary sites of metabolism and the potential for inhibition or induction of major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are predicted.[3]
-
Excretion: Renal clearance and total clearance rates are estimated.
-
-
Toxicity (Tox) Prediction:
-
Mutagenicity: The AMES test is simulated to predict the mutagenic potential of the compound.
-
Carcinogenicity: Models predict the likelihood of the compound being carcinogenic.
-
Hepatotoxicity: The potential for drug-induced liver injury is assessed.
-
Cardiotoxicity: Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias, is a critical toxicity endpoint to predict.
-
Other Toxicities: Predictions can also include skin sensitization, and various organ toxicities.[5]
-
-
Data Analysis and Comparison: The predicted ADMET properties of the novel pyrazole compounds are compiled and compared against those of known drugs or other compounds in the series. This comparative analysis helps in selecting the most promising candidates for further experimental validation.
Workflow for In-Silico ADMET Profiling
The following diagram illustrates the typical workflow for the in-silico ADMET profiling of novel compounds.
Caption: Workflow of in-silico ADMET profiling for novel compounds.
Conclusion
In-silico ADMET profiling is an indispensable tool in modern drug discovery, enabling the early identification of promising pyrazole derivatives with favorable pharmacokinetic and safety profiles. By leveraging a suite of computational models, researchers can efficiently screen large libraries of compounds and prioritize those with the highest probability of success in subsequent preclinical and clinical development. The comparative data and standardized workflows presented in this guide offer a framework for the systematic evaluation of novel pyrazole compounds, ultimately accelerating the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.solusiriset.com [journal.solusiriset.com]
A Comparative Guide to the Cytotoxic Evaluation of Novel Pyrrolo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Pyrrolo[1,2-b]pyridazines have emerged as a promising class of heterocyclic compounds, with various derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic performance of newly synthesized pyrrolo[1,2-b]pyridazine derivatives, supported by experimental data from recent studies.
Introduction to Pyrrolo[1,2-b]pyridazines
The pyrrolo[1,2-b]pyridazine scaffold is a fused bicyclic system that has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural versatility of this scaffold allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. Recent research has focused on the synthesis and cytotoxic evaluation of novel derivatives, aiming to identify potent and selective anticancer drug candidates.
Comparative Cytotoxicity of New Pyrrolo[1,2-b]pyridazine Derivatives
A recent study detailed the synthesis and cytotoxic evaluation of a series of new pyrrolo[1,2-b]pyridazines obtained via mesoionic oxazolo-pyridazinones.[1] The cytotoxic effects of these compounds, along with their precursors, were assessed against three human adenocarcinoma cell lines: LoVo (colon), SK-OV-3 (ovary), and MCF-7 (breast).[1] The results were compared with established anticancer drugs, namely cisplatin, doxorubicin, and 5-fluorouracil.
Data Presentation: In Vitro Cytotoxicity
The cytotoxic activity of the compounds was determined using the MTS assay, and the results are presented as the percentage of cell viability after 48 hours of treatment. Lower cell viability indicates higher cytotoxic activity.
Table 1: Comparative Cytotoxicity of Pyrrolo[1,2-b]pyridazines and Precursors against Human Cancer Cell Lines (48h treatment). [1]
| Compound | Concentration (µM) | LoVo Cell Viability (%) | SK-OV-3 Cell Viability (%) | MCF-7 Cell Viability (%) |
| 2a | 100 | 70.12 | >90 | >90 |
| 400 | 55.33 | >90 | >90 | |
| 5a | 50 | 65.35 | >90 | >90 |
| 100 | 58.18 | >90 | >90 | |
| 2b | 400 | 81.11 | >90 | >90 |
| 5b | 100 | 79.44 | 89.70 | >90 |
| 400 | 60.33 | <89.7 | >90 | |
| 5e | 400 | 67.38 | 73.13 | >90 |
| 2c | 400 | 48.06 | >90 | >90 |
| 5c | 400 | 61.09 | 88.53 | >90 |
| 5f | 400 | 41.82 | >90 | >90 |
| Cisplatin | 25 | 45.21 | 50.11 | 60.23 |
| Doxorubicin | 1 | 30.15 | 40.55 | 35.78 |
| 5-Fluorouracil | 100 | 52.89 | 65.43 | 70.11 |
Data extracted and summarized from the study by Gherghel et al. (2022).[1]
From the data, it is evident that several of the newly synthesized pyrrolo[1,2-b]pyridazines exhibit significant, dose-dependent cytotoxic activity, particularly against the LoVo colon cancer cell line.[1] Notably, compounds 5a , 2c , and 5f demonstrated the most potent antitumor activity against this cell line.[1] For instance, compound 5f at 400 µM reduced LoVo cell viability to 41.82%, an effect comparable to that of cisplatin at 25 µM.[1] The study also highlighted that the cytotoxic effects were generally more pronounced after a 48-hour treatment period compared to 24 hours.[1]
Comparison with Phenstatin Analogues
In another line of research, new series of pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives were synthesized as analogues of phenstatin, a potent tubulin polymerization inhibitor.[2][3][4][5] Fourteen of these novel compounds were evaluated for their in vitro cytotoxic activity by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines.[2][3]
Data Presentation: NCI-60 Human Tumor Cell Line Screen
Three of the most promising compounds exhibited very good antiproliferative activity, with GI50 values (concentration required to inhibit cell growth by 50%) of less than 100 nM across several cancer cell lines.[3]
Table 2: GI50 Values (nM) for Selected Pyrrolo[1,2-b]pyridazine-based Phenstatin Analogues. [3]
| Compound | Colon Cancer (COLO 205) | Ovarian Cancer (OVCAR-3) | Renal Cancer (786-0) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) | Melanoma (UACC-62) | Leukemia (K-562) |
| Compound A | <100 | <100 | <100 | <100 | <100 | <100 | <100 |
| Compound B | <100 | <100 | <100 | <100 | <100 | <100 | <100 |
| Compound C | <100 | <100 | <100 | <100 | <100 | <100 | <100 |
Specific GI50 values for each cell line were not individually provided in the abstract, but the compounds were reported to have GI50 < 100 nM on several cell lines including those listed.[3]
Docking experiments suggested that the biological activity of these compounds is compatible with binding to the colchicine site of tubulin, indicating a potential mechanism of action.[3]
Spiro-pyrrolopyridazine Derivatives: Cytotoxicity and Selectivity
A study on novel spiro-pyrrolopyridazine derivatives investigated their cytotoxic effects on breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells.[6] The study also evaluated the selectivity of the most potent compounds by comparing their cytotoxicity in cancer cells versus non-tumorigenic HEK-293 cells.[6]
Data Presentation: Cytotoxicity and Selectivity Index
The cytotoxic activity was assessed using the XTT assay, and the IC50 values (concentration causing 50% inhibition of cell growth) were determined after 72 hours of treatment.[6]
Table 3: IC50 Values (µM) and Selectivity Index (SI) of Spiro-pyrrolopyridazine Derivatives. [6]
| Compound | MCF-7 (IC50) | H69AR (IC50) | PC-3 (IC50) | HEK-293 (IC50) | SI (MCF-7) | SI (H69AR) | SI (PC-3) |
| SPP3 | 5.4 ± 0.6 | 5.7 ± 0.8 | 6.8 ± 0.9 | 7.5 ± 1.0 | 0.72 | 0.76 | 0.90 |
| SPP10 | 2.3 ± 0.2 | 3.1 ± 0.3 | 4.2 ± 0.5 | 26.8 ± 0.4 | 11.6 | 8.48 | 6.38 |
Data extracted and summarized from the study by Eke et al. (2023).[6]
Compound SPP10 demonstrated noteworthy cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range.[6] Importantly, it exhibited a favorable selectivity profile, being significantly more toxic to cancer cells than to the non-tumorigenic HEK-293 cells, as indicated by its high Selectivity Index (SI) values.[6] In contrast, SPP3 showed high cytotoxicity in both cancerous and non-tumorigenic cells, suggesting a lack of cancer-specific targeting.[6]
Experimental Protocols
MTS Cytotoxicity Assay
The in vitro cytotoxicity of the pyrrolo[1,2-b]pyridazines was evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[1]
Workflow:
-
Cell Seeding: Human tumor cells (LoVo, SK-OV-3, MCF-7) were seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds or reference drugs for 24 or 48 hours.
-
MTS Reagent Addition: After the treatment period, the MTS reagent was added to each well.
-
Incubation: The plates were incubated for a further 3 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product was measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole and Imidazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in the drug design and development process. Among the most successful and versatile five-membered aromatic heterocycles are the isomeric pyrazole and imidazole rings. Both are considered "privileged structures" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] While structurally similar, their distinct arrangement of nitrogen atoms imparts unique physicochemical, pharmacological, and metabolic properties that profoundly influence their suitability for different therapeutic applications.
This guide provides an objective, data-driven comparison of pyrazole and imidazole scaffolds to aid researchers in making informed decisions during the lead optimization process. We present a comprehensive analysis of their key attributes, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the placement of the two nitrogen atoms—1,2 in pyrazole and 1,3 in imidazole—gives rise to significant variations in their electronic and physical characteristics.[1] These differences have a direct impact on properties such as stability, basicity, and solubility, which are critical for drug efficacy and developability.
| Property | Pyrazole | Imidazole | Significance in Drug Design |
| Structure | 1,2-diazole | 1,3-diazole | The adjacent nitrogens in pyrazole lead to coulombic repulsion, affecting stability. The separated nitrogens in imidazole allow for more favorable electrostatic interactions.[2] |
| Thermodynamic Stability (ΔfH°) | 105.4 ± 0.7 kJ/mol | 49.8 kJ/mol | Imidazole is significantly more thermodynamically stable than pyrazole, which can influence synthesis, shelf-life, and metabolic fate.[2] |
| Aromaticity (HOMA Index) | Slightly > ~0.8 (more aromatic) | ~0.8 (less aromatic) | While both are highly aromatic, the slightly higher aromaticity of pyrazole does not translate to greater stability.[2] |
| pKa (of conjugate acid) | 2.5 | 7.0 | Imidazole is a much stronger base, making it more likely to be protonated at physiological pH. This affects receptor interactions and solubility.[3][4] |
| Boiling Point | 187 °C | 256 °C | Imidazole's higher boiling point is due to extensive intermolecular hydrogen bonding, which also influences its solubility.[5] |
| Water Solubility | Soluble | Soluble | Both are soluble in water and polar solvents, a desirable property for drug formulation.[5] |
| Dipole Moment | 2.2 D | 3.61 D | Imidazole is more polar, which can influence its interactions with biological targets and its pharmacokinetic properties.[6] |
Pharmacological Activities: A Broad and Overlapping Spectrum
Both pyrazole and imidazole scaffolds are found in drugs covering a wide range of therapeutic areas. Their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes them versatile binding motifs for a diverse array of biological targets.[1][7]
| Therapeutic Area | Pyrazole-Containing Drugs | Imidazole-Containing Drugs |
| Anti-inflammatory | Celecoxib, Lonazolac[8][9] | - |
| Antifungal | - | Ketoconazole, Miconazole, Clotrimazole[1] |
| Antibacterial | - | Metronidazole, Tinidazole[1][7] |
| Anticancer | Crizotinib, Ruxolitinib[10] | Dacarbazine, Azathioprine[7] |
| Antiviral | - | Enviroxime[7] |
| Enzyme Inhibition | Sildenafil (PDE5), Zileuton (5-LOX)[9] | Cimetidine (H2 receptor antagonist)[1] |
| Antihypertensive | - | Losartan, Olmesartan[7] |
Metabolic Stability: A Key Differentiator
A crucial aspect of drug design is ensuring that a compound has a suitable metabolic profile to achieve and maintain therapeutic concentrations. In this regard, the pyrazole scaffold often exhibits an advantage over imidazole.
Drugs containing pyrazole rings generally show higher stability against oxidative metabolism by enzymes such as Cytochrome P450 (CYP450).[10] This increased metabolic stability is attributed to the electron-deficient nature of the pyrazole ring, making it less susceptible to oxidative cleavage.[10] In contrast, imidazole-containing compounds can be more prone to metabolic oxidation.[10] However, it is important to note that the overall metabolic stability of a drug is highly dependent on its entire structure and substituents, not just the core scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies for key assays are provided below.
Protocol 1: Determination of In Vitro Metabolic Stability
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound (pyrazole or imidazole derivative)
-
Cryopreserved human liver microsomes (or hepatocytes)
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice and prepare a suspension in phosphate buffer (e.g., 0.5 mg/mL). Prepare working solutions of the test compound and positive/negative controls. Pre-warm all solutions to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound to initiate the reaction (time = 0). For microsomal assays, add the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the plates to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Protocol 2: In Vitro COX-2 Inhibition Assay
Objective: To determine the potency of a compound in inhibiting the COX-2 enzyme.
Materials:
-
Test compound
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add a solution containing arachidonic acid, the fluorometric probe, and HRP to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission) over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percent inhibition relative to a vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Protocol 3: Determination of pKa
Objective: To determine the acid dissociation constant of a heterocyclic compound.
Materials:
-
Test compound
-
Deuterium oxide (D2O)
-
DCl and NaOD solutions for pH adjustment
-
NMR spectrometer
-
pH meter calibrated for D2O
Procedure:
-
Sample Preparation: Dissolve the test compound in D2O.
-
pH Titration: Adjust the pD (pH in D2O) of the solution to a starting value (e.g., pD 1) using DCl.
-
NMR Spectra Acquisition: Acquire a ¹H NMR spectrum of the solution.
-
Titration and Spectra Collection: Incrementally add NaOD to increase the pD in steps (e.g., 0.5 pD units) up to a final value (e.g., pD 12), acquiring an NMR spectrum at each step.
-
Data Analysis: Identify a proton signal that shows a significant chemical shift change upon protonation/deprotonation. Plot the chemical shift of this proton against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Materials:
-
Test compound
-
Fungal isolate (e.g., Candida albicans)
-
Standardized liquid culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution: Prepare a serial two-fold dilution of the test compound in the culture medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in the culture medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% reduction in turbidity) compared to the positive control, as determined visually or by a spectrophotometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which these scaffolds operate is crucial for understanding their mechanism of action. Below are diagrams of key signaling pathways and a generalized experimental workflow.
Caption: Generalized experimental workflow for comparing pyrazole and imidazole scaffolds.
Caption: Celecoxib's inhibition of the COX-2 signaling pathway.
Caption: Cimetidine's antagonism of the H2 receptor signaling pathway.
Caption: Sildenafil's inhibition of the PDE5 signaling pathway.
Conclusion
Both pyrazole and imidazole scaffolds are invaluable tools in the medicinal chemist's arsenal. Imidazole's greater thermodynamic stability and basicity make it a common feature in drugs where protonation and hydrogen bonding are key to the mechanism of action. Conversely, pyrazole's superior metabolic stability and its presence in highly successful drugs like celecoxib and sildenafil highlight its utility in developing orally bioavailable drugs with favorable pharmacokinetic profiles. The choice between these two privileged structures is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target, the desired pharmacological effect, and the overall drug design strategy. This guide provides a foundational comparison to aid in that critical decision-making process.
References
- 1. The phosphodiesterase 5 inhibitor sildenafil stimulates angiogenesis through a protein kinase G/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]
- 9. droracle.ai [droracle.ai]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | Scilit [scilit.com]
Pyrrole Power: A Comparative Guide to Pyrazole Derivatives as Mtb CYP121A1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of various pyrazole derivatives to Mycobacterium tuberculosis (Mtb) Cytochrome P450 CYP121A1, a critical enzyme for the bacterium's survival. This analysis is supported by experimental data from recent studies, offering insights into potential new anti-tuberculosis drug candidates.
Cytochrome P450 enzymes (CYPs) are a promising but currently unexploited class of protein targets for tuberculosis therapeutics.[1] The Mtb genome encodes for 20 P450 isoforms, a significantly higher number relative to its genome size compared to humans, suggesting their vital role in the pathogen's survival and virulence.[1] Among these, CYP121A1 has been identified as an essential enzyme for Mtb viability, making it a prime target for drug development.[1][2] This enzyme catalyzes the cyclization of the dipeptide cyclo-(l-Tyr-l-Tyr) (cYY) to form mycocyclosin.[1] Several azole-containing antifungal compounds have demonstrated potent antimycotic activity against Mtb, with a strong correlation between their minimum inhibitory concentration (MIC) values and their binding affinities for CYP121A1.[1] This has spurred interest in developing more selective and potent inhibitors of Mtb P450s, with a focus on pyrazole derivatives.
Comparative Binding Affinity of Pyrazole Derivatives
Recent studies have synthesized and evaluated various series of pyrazole derivatives for their binding affinity to Mtb CYP121A1. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates tighter binding, has been determined for several compounds.
A series of imidazole and triazole diarylpyrazole derivatives have been investigated, showing promising results.[3][4][5] For instance, in one study, the methoxy triazole derivative 12b displayed the tightest binding affinity with a Kd of 5.1 ± 1.5 μM.[3] In the imidazole series, the propyloxy derivative 11f showed a binding affinity (Kd = 11.7 ± 5.4 μM) comparable to the natural substrate cYY (Kd = 12.3 ± 1.1 μM).[3]
Another study explored three series of biarylpyrazole imidazole and triazoles with varying linkers. The imidazole-CH2- series (compounds 7a-e ) exhibited the highest affinity for CYP121A1, with Kd values less than 12 μM.[6][7] Notably, compound 7e had a Kd of 2.63 ± 0.19 μM.[6] These values are comparable to the well-known azole drugs ketoconazole (Kd = 3.3 ± 0.3 μM) and fluconazole (Kd = 8.6 ± 0.2 μM).[6][7]
The following tables summarize the binding affinities (Kd) and, where available, the minimum inhibitory concentrations (MIC) of selected pyrazole derivatives against Mtb.
| Compound ID | Derivative Type | Linker | Kd (μM) | MIC90 (μg/mL) | Reference |
| 11f | Imidazole | - | 11.7 ± 5.4 | 3.95 | [3][4] |
| 11h | Imidazole | - | 17.72 | - | [3][4] |
| 12b | Triazole | - | 5.1 ± 1.5 | 4.35 | [3][4] |
| 7a | Imidazole | -CH2- | 2.63 ± 0.19 | 12.5 | [6][7] |
| 7b | Imidazole | -CH2- | 4.16 ± 0.47 | 12.5 | [6][7] |
| 7c | Imidazole | -CH2- | 7.42 ± 0.66 | 25 | [6][7] |
| 7d | Imidazole | -CH2- | 5.36 ± 0.59 | 25 | [6][7] |
| 7e | Imidazole | -CH2- | 11.35 ± 0.94 | 12.5 | [6][7] |
| 8b | Triazole | -CH2- | 35.6 ± 2.7 | >100 | [6] |
| 13d | Pyrazole Amide | -C(O)NH(CH2)2- | 290 ± 27 | >100 | [6] |
| cYY (natural substrate) | - | - | 12.28 | - | [3][4] |
| Ketoconazole | Imidazole | - | 3.3 ± 0.3 | - | [6][7] |
| Fluconazole | Triazole | - | 8.6 ± 0.2 | >100 | [6][7] |
Experimental Protocols
The binding affinities of pyrazole derivatives to Mtb CYP121A1 are primarily assessed using UV-visible (UV-vis) optical titration and, in some cases, supplemented by protein-detected 1D 19F-NMR spectroscopy.
UV-vis Optical Titration
This method relies on the change in the heme Soret peak of the CYP enzyme upon ligand binding.[6][8] A type II spectral shift (a red shift) indicates that the compound coordinates either directly to the heme iron or indirectly through a water molecule.[6]
Detailed Protocol:
-
Protein Preparation: Recombinant Mtb CYP121A1 is expressed and purified.
-
Ligand Preparation: The pyrazole derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Titration: A solution of CYP121A1 (typically 5 μM) in a buffer (e.g., 150 mM HEPES, pH 7.5) is placed in a cuvette.[9]
-
Spectral Measurement: The initial UV-vis spectrum of the protein is recorded.
-
Ligand Addition: Small aliquots of the ligand stock solution are incrementally added to the cuvette.
-
Equilibration and Measurement: After each addition, the solution is allowed to equilibrate, and the UV-vis spectrum is recorded. This process is repeated until saturation is reached.
-
Data Analysis: The change in absorbance at specific wavelengths (the peak and trough of the difference spectra) is plotted against the ligand concentration.[8] The dissociation constant (Kd) is then calculated by fitting the data to the Hill equation or a hyperbolic function.[6][8][9]
Protein-Detected 1D 19F-NMR Spectroscopy
This technique serves as an orthogonal method to confirm ligand binding, especially when UV-vis spectral perturbations are modest.[3][4] It detects changes in the protein's fluorine NMR spectrum upon ligand binding, indicating an interaction.[3]
Visualizing the Process
The following diagrams illustrate the experimental workflow for assessing binding affinity and the proposed mechanism of pyrazole derivative interaction with Mtb CYP121A1.
Caption: Experimental workflow for determining the binding affinity of pyrazole derivatives to Mtb CYP121A1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure‐Activity Relationship and Mode‐Of‐Action Studies Highlight 1‐(4‐Biphenylylmethyl)‐1H‐imidazole‐Derived Small Molecules as Potent CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing Ligand Exchange in the P450 Enzyme CYP121 from Mycobacterium tuberculosis: Dynamic Equilibrium of the Distal Heme Ligand as a Function of pH and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole as a halogenated organic compound and follow all institutional and local regulations for hazardous waste disposal. The following procedures provide a comprehensive guide for its safe handling and disposal in a laboratory setting.
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the disposal of this compound, a brominated heterocyclic compound. Adherence to these steps will help mitigate risks and ensure compliance with safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a designated and properly ventilated area.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[1][2][3][4]
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1][5]
-
Spill Management: In the event of a spill, isolate the area. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[2][6][7] Avoid generating dust. For liquid spills, use an inert absorbent material, and collect the absorbed waste into a sealed container for disposal. Do not let the chemical enter drains.[2][4]
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate correct disposal. As a brominated organic compound, this compound must be treated as halogenated organic waste .[1][8]
-
Designated Waste Container: Use a dedicated, properly labeled waste container for halogenated organic solids.[8][9] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office. Keep a running list of the contents and their approximate quantities.[11]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13] This area should be at or near the point of generation and away from incompatible materials.[12] Ensure the container is kept closed except when adding waste.[11][13][14]
III. Step-by-Step Disposal Protocol
-
Preparation: Ensure all required PPE is in place and work is being performed in a fume hood.
-
Waste Transfer: Carefully transfer the this compound waste into the designated halogenated organic solid waste container. Avoid creating dust.
-
Container Sealing: Securely close the waste container lid. Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[9][10]
-
Decontamination of Empty Containers:
-
If the original container of this compound is now empty, it must be decontaminated before being discarded as regular trash.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the appropriate halogenated liquid waste stream.[14]
-
After triple-rinsing, deface or remove the original label from the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[14]
-
-
Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines, often up to one year as long as accumulation limits are not exceeded), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.[12][13][14] Complete any necessary waste pickup forms accurately.[14]
IV. Quantitative Data Summary
| Parameter | Value | Source (SDS Section) |
| Physical State | Solid | Section 9 |
| Appearance | White to Light Brown Solid[2] | Section 9 |
| Melting Point | 198 - 200 °C[2] | Section 9 |
| Flash Point | Not Available | Section 9 |
| Toxicity Data (e.g., LD50) | Not Available | Section 11 |
| Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4] | Section 2 |
| Personal Protective Equipment | Gloves, Safety Goggles, Lab Coat | Section 8 |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for the chemical and follow all applicable federal, state, and local regulations, as well as your institution's specific waste disposal policies.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. ethz.ch [ethz.ch]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
